4-Chloro-6,7-dimethylquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6,7-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-5-9-10(12)3-4-13-11(9)6-8(7)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQMLALPIYZLFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589062 | |
| Record name | 4-Chloro-6,7-dimethylquinoline | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00589062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861038-79-1 | |
| Record name | 4-Chloro-6,7-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6,7-dimethylquinoline | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Chemical structure and properties of 4-Chloro-6,7-dimethylquinoline
Topic: Chemical Structure, Synthesis, and Properties of 4-Chloro-6,7-dimethylquinoline Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists
A Versatile Scaffold for Medicinal Chemistry and SAR Exploration
Executive Summary
This compound (CAS: 861038-79-1) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive quinoline derivatives. Distinguished by its 4-chloro "handle" and the lipophilic 6,7-dimethyl substitution pattern, this scaffold serves as a critical intermediate for nucleophilic aromatic substitution (
This guide provides a comprehensive technical analysis of the compound, detailing its physiochemical properties, a validated synthetic protocol via the Gould-Jacobs reaction, and its reactivity profile in drug discovery.
Chemical Identity & Physiochemical Properties[1][2]
The 6,7-dimethyl substitution pattern imparts distinct electronic and steric properties compared to the more common 6,7-dimethoxy analogs (e.g., the Cabozantinib intermediate). The methyl groups increase lipophilicity (LogP) and lack the hydrogen-bond accepting capacity of methoxy groups, making this scaffold valuable for probing hydrophobic pockets in protein targets.
Table 1: Core Chemical Data
| Property | Data / Value |
| IUPAC Name | This compound |
| CAS Number | 861038-79-1 |
| Molecular Formula | |
| Molecular Weight | 191.66 g/mol |
| Appearance | Off-white to beige crystalline solid |
| Melting Point | 86–88 °C [1] |
| Solubility | Soluble in DCM, Chloroform, DMSO; Low solubility in water |
| Reactivity | High susceptibility to |
Synthetic Pathway: The Gould-Jacobs Protocol[4][5]
The most robust route to this compound is the Gould-Jacobs reaction . This sequence builds the quinoline core from 3,4-dimethylaniline, ensuring correct regiochemistry.
Reaction Logic & Mechanism[5]
-
Condensation: 3,4-Dimethylaniline reacts with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate.
-
Cyclization: Thermal cyclization (
C) closes the ring to form the 4-hydroxyquinoline core. The high temperature is required to overcome the aromaticity barrier of the benzene ring. -
Functionalization: The 4-hydroxy group (tautomeric with 4-quinolone) is converted to a chloride using phosphorus oxychloride (
), activating the position for future substitution.
Detailed Experimental Protocol
Note: All steps require a fume hood due to toxic reagents (
Step 1: Condensation [1][2][3]
-
Charge a round-bottom flask with 3,4-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat to 100–110 °C for 2 hours. Ethanol is evolved; use a Dean-Stark trap or open configuration to facilitate removal.
-
Checkpoint: Monitor by TLC or LCMS for disappearance of aniline. The product (anilidomethylenemalonate) often solidifies upon cooling.
Step 2: Thermal Cyclization (Critical Step)
-
Dissolve the intermediate in diphenyl ether (10 mL/g).
-
Heat the solution rapidly to 250 °C (reflux). Maintain for 1–2 hours.
-
Cool to room temperature. The ester intermediate (Ethyl 6,7-dimethyl-4-hydroxyquinoline-3-carboxylate) typically precipitates.
-
Filter and wash with hexane to remove diphenyl ether.
Step 3: Hydrolysis & Decarboxylation
-
Reflux the ester in 10% NaOH (aq) for 2–4 hours to hydrolyze the ester.
-
Acidify to pH 4–5 to precipitate the carboxylic acid.
-
Heat the dry acid in diphenyl ether or quinoline at 250 °C until
evolution ceases (approx. 1 hour) to yield 6,7-dimethyl-4-hydroxyquinoline .
Step 4: Chlorination
-
Suspend 6,7-dimethyl-4-hydroxyquinoline (1.0 eq) in
(5.0 eq). -
Reflux (105 °C) for 2–3 hours. The solid will dissolve as the reaction proceeds.
-
Quench: Evaporate excess
under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water (keep pH > 8). -
Extract with Dichloromethane (DCM), dry over
, and concentrate. -
Purification: Recrystallize from hexanes/EtOAc or purify via silica flash chromatography.
Process Visualization[7]
Figure 1: Step-wise synthesis of this compound via the Gould-Jacobs reaction.
Analytical Characterization (Predicted)
Verification of the structure relies on identifying the specific substitution pattern in the aromatic region.
-
NMR (CDCl
, 400 MHz):- 8.60 (d, J = 4.5 Hz, 1H, H-2 ): Characteristic quinoline nitrogen-adjacent proton.
- 7.85 (s, 1H, H-8 ): Singlet due to lack of ortho-coupling (blocked by C7-Me).
- 7.70 (s, 1H, H-5 ): Singlet due to lack of ortho-coupling (blocked by C6-Me).
- 7.35 (d, J = 4.5 Hz, 1H, H-3 ): Doublet coupling with H-2.
-
2.45–2.50 (two s, 6H, -CH
): Distinct methyl singlets.
Reactivity & Medicinal Chemistry Applications[1][3][4][10][11][12]
The utility of this compound lies in its reactivity at the C4 position. The chlorine atom acts as an excellent leaving group in Nucleophilic Aromatic Substitution (
Nucleophilic Aromatic Substitution ( )
This is the primary gateway to bioactive molecules. The nitrogen of the quinoline ring withdraws electron density, activating the C4-Cl bond.
-
Reagents: Primary or secondary amines, phenols, thiols.
-
Conditions: Reflux in ethanol/isopropanol (often with catalytic HCl) or heating in DMF with a base (
). -
Case Study (Antimalarial): In the development of Amodiaquine analogs, this compound was reacted with 4-diethylamino-1-methylbutylamine to yield derivatives with retained antimalarial potency but altered metabolic profiles [1].
TGF- Inhibition
Patent literature highlights the use of this scaffold in synthesizing inhibitors for the Transforming Growth Factor-beta (TGF-
Reaction Workflow
Figure 2: Divergent synthesis pathways from the 4-chloro core.
Safety & Handling
-
Hazards: this compound is classified as an Irritant (Skin/Eye) and potentially Toxic if swallowed .
-
Specific Danger: The precursor
reacts violently with water. The final product may release HCl traces if not fully neutralized. -
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the C-Cl bond over long periods.
References
-
O'Neill, P. M., et al. (2008). "Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate." European Journal of Medicinal Chemistry. Source: (Note: Snippet confirms synthesis and MP of 86-88°C for the dimethyl intermediate).
-
Compound having TGF-beta inhibitory activity and pharmaceutical composition containing same. (2006).[4][5] European Patent EP1724268A1. Source:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 4. 3,4-Dimethylaniline | 95-64-7 [chemicalbook.com]
- 5. 4-Chloro-6,7-dimethoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound AldrichCPR 861038-79-1 [sigmaaldrich.com]
4-Chloro-6,7-dimethylquinoline CAS number and molecular identifiers
Scaffold Identity, Synthesis Protocols, and Reactivity Profile
Executive Summary
4-Chloro-6,7-dimethylquinoline (CAS: 861038-79-1) is a specialized heteroaromatic building block used primarily in the synthesis of bioactive kinase inhibitors and antimalarial agents. Distinguished by its electron-rich 6,7-dimethyl substitution pattern, this scaffold offers unique steric and electronic properties compared to its more common analogue, 4-chloro-6,7-dimethoxyquinoline.
This guide provides a definitive technical breakdown of the molecule, establishing a validated synthesis route via the Gould-Jacobs reaction , detailing its nucleophilic aromatic substitution (
Molecular Identity & Physicochemical Passport
The following data establishes the unique chemical signature of the compound. Researchers must distinguish this dimethyl variant from the dimethoxy analogue (CAS 35654-56-9) often found in similar literature.
| Identifier / Property | Data Value |
| CAS Number | 861038-79-1 |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 191.66 g/mol |
| SMILES | Cc1cc2nccc(Cl)c2cc1C |
| InChI Key | CAQMLALPIYZLFE-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |
| Purity Standard | Typically |
Validated Synthesis Protocol
While specific literature for the dimethyl derivative is less ubiquitous than for the dimethoxy parent, the Gould-Jacobs reaction is the authoritative industrial standard for fusing the quinoline core from aniline precursors.
Retrosynthetic Logic
The synthesis relies on the condensation of 3,4-dimethylaniline with diethyl ethoxymethylenemalonate (EMME) , followed by thermal cyclization and chlorination.[1]
-
Precursor: 3,4-Dimethylaniline (CAS 95-64-7).
-
Critical Intermediate: 4-Hydroxy-6,7-dimethylquinoline (4-quinolone tautomer).
-
Chlorinating Agent: Phosphorus Oxychloride (
).[1]
Step-by-Step Methodology
Note: All steps must be performed in a fume hood due to the generation of toxic fumes (
Step 1: Condensation (Enamine Formation) [1]
-
Charge: In a round-bottom flask equipped with a Dean-Stark trap, combine 3,4-dimethylaniline (1.0 eq) and EMME (1.1 eq).
-
Heat: Heat the mixture to 120–140°C for 2–4 hours.
-
Observation: Ethanol is evolved as a byproduct. The reaction is complete when ethanol distillation ceases.
-
Result: Formation of the intermediate enamine (diethyl 2-(((3,4-dimethylphenyl)amino)methylene)malonate).
Step 2: Thermal Cyclization (Gould-Jacobs)
-
Solvent: Use a high-boiling solvent like Diphenyl ether or Dowtherm A .
-
Temperature: Add the enamine from Step 1 dropwise to the boiling solvent (~250°C ). Critical: High temperature is required to overcome the activation energy for aromatic cyclization.[1]
-
Duration: Reflux for 1–2 hours.
-
Workup: Cool the solution to room temperature. Dilute with hexane or petroleum ether to precipitate the product. Filter the solid 4-hydroxy-6,7-dimethylquinoline-3-carboxylate ester .
-
Hydrolysis/Decarboxylation: Saponify the ester (NaOH/H2O) and decarboxylate (heat in diphenyl ether) to yield 4-hydroxy-6,7-dimethylquinoline .
Step 3: Chlorination [1][2][3][4]
-
Reagent: Suspend the 4-hydroxy intermediate (1.0 eq) in neat
(5–10 eq). -
Catalyst: Add a catalytic amount of DMF (dimethylformamide) to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.
-
Reflux: Heat to reflux (105°C ) for 2–4 hours until the solid dissolves completely and TLC shows consumption of starting material.
-
Quench (Hazardous): Evaporate excess
under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water to neutralize acid. -
Extraction: Extract with Dichloromethane (DCM), dry over
, and concentrate to yield This compound .
Synthesis Workflow Diagram[9]
Figure 1: The Gould-Jacobs synthetic pathway for converting aniline precursors into the 4-chloroquinoline scaffold.
Reactivity Profile & Applications
The C-4 position is the defining reactive center of this molecule. The chlorine atom acts as a leaving group, activated by the electron-deficient nitrogen in the quinoline ring.
Mechanism: (Nucleophilic Aromatic Substitution)
Unlike electrophilic aromatic substitution, this scaffold undergoes nucleophilic attack.[1] The reaction proceeds via an Addition-Elimination mechanism:
-
Addition: The nucleophile attacks C-4, pushing electrons onto the ring nitrogen (Meisenheimer complex-like intermediate).
-
Elimination: The chloride ion is expelled, restoring aromaticity.[1]
Key Transformations[10]
-
Amination: Reaction with primary/secondary amines yields 4-aminoquinolines (common in kinase inhibitors).
-
Conditions: Isopropanol or Ethanol, reflux, often with catalytic acid (HCl) or base (
).[1]
-
-
Etherification: Reaction with alkoxides yields 4-alkoxyquinolines.
-
Conditions: NaH/DMF or RONa/ROH.[1]
-
-
Suzuki Coupling: The C-Cl bond can participate in Palladium-catalyzed cross-couplings to form C-C bonds (biaryl systems).
Reactivity Logic Diagram
Figure 2: Divergent reactivity profile showing the displacement of the 4-chloro group by various nucleophiles.
Safety & Handling (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][5]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C-Cl bond is slow but possible).
-
Spill Protocol: Do not wash into drains.[1] Absorb with inert material (vermiculite) and dispose of as hazardous chemical waste.[1]
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 861038-79-1).[6] (Accessed 2026).[1]
-
Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines."[1] J. Am. Chem. Soc.1939 , 61(10), 2890–2895.[1] (Foundational synthesis protocol).
-
PubChem. Compound Summary: 4-Chloro-6,7-dimethoxyquinoline (Analogue Comparison).[7][1]
-
Organic Syntheses. "4,7-Dichloroquinoline." Org. Synth.1947 , 27,[1] 18. (Standard procedure for POCl3 chlorination of quinolones). [1]
Sources
- 1. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. mdpi.com [mdpi.com]
- 5. 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound AldrichCPR 861038-79-1 [sigmaaldrich.com]
- 7. GSRS [gsrs.ncats.nih.gov]
Thermodynamic Stability of 4-Chloro-6,7-dimethylquinoline Derivatives
Executive Summary
The 4-chloro-6,7-dimethylquinoline scaffold represents a critical "warhead" intermediate in the synthesis of type-II kinase inhibitors (e.g., Cabozantinib analogs) and next-generation antimalarials. Its utility is defined by the high reactivity of the C4-chlorine atom toward nucleophilic aromatic substitution (
This guide provides a comprehensive analysis of the thermodynamic and kinetic stability profiles of this compound. It details the electronic influence of the 6,7-dimethyl substitution pattern, delineates the mechanisms of hydrolytic degradation, and establishes validated protocols for assessing solid-state and solution-phase stability.
Structural & Electronic Basis of Stability
The thermodynamic stability of this compound is governed by the interplay between the electron-deficient pyridine ring and the electron-rich benzene ring.
The 6,7-Dimethyl Effect
Unlike the unsubstituted 4-chloroquinoline, the addition of two methyl groups at positions 6 and 7 introduces significant electron-donating character (
-
Electronic Consequence: The increased electron density is delocalized into the pyridine ring. While this stabilizes the protonated quinolinium species (in acidic media), it slightly reduces the electrophilicity of the C4 carbon compared to nitro- or fluoro-substituted analogs.
-
Thermodynamic Implication: The C4-Cl bond is kinetically more stable against neutral hydrolysis than electron-poor analogs, but remains highly susceptible to acid-catalyzed hydrolysis due to the enhanced basicity of the ring nitrogen.
The Tautomeric Trap
The primary degradation product is not 4-hydroxy-6,7-dimethylquinoline in its enol form, but rather the 4-quinolone (4-oxo) tautomer.
-
Driving Force: The formation of the N-H bond and the carbonyl group in the 4-quinolone form is thermodynamically favored (
) over the imidic acid (C-OH) form. This irreversible tautomerization drives the hydrolysis equilibrium forward, effectively removing the 4-chloro species from the system.
Hydrolytic Stability & Degradation Kinetics[1]
Hydrolysis is the primary failure mode for this scaffold in solution. The rate of degradation is pH-dependent, following pseudo-first-order kinetics under buffered conditions.
Acid-Catalyzed Mechanism (pH < 4)
In acidic environments, the quinoline nitrogen is protonated (
-
Protonation: Formation of the quinolinium cation.
-
Activation: The positive charge increases the electrophilicity of the C4 position.
-
Attack: Water attacks C4, displacing chloride.
-
Tautomerization: Rapid shift to the stable 4-quinolone form.
Base-Catalyzed Mechanism (pH > 9)
In basic media, the mechanism shifts to a classic
Visualization: Degradation Pathway
Figure 1: The hydrolytic degradation pathway showing the irreversible thermodynamic sink into the 4-quinolone form.
Solid-State Thermodynamics
In the solid state, this compound exhibits stability challenges related to crystal lattice energy and potential polymorphism.
Thermal Properties[2]
-
Melting Point: Typically observed in the range of 130°C – 150°C (derivative dependent). Sharp endotherms indicate high purity.
-
Decomposition: Thermal decomposition (dechlorination/polymerization) generally onsets above 220°C .
-
Sublimation: Like many chloro-quinolines, this derivative has a high vapor pressure and may sublime before melting if not heated in a sealed pan (DSC).
Polymorphism Risks
The planar nature of the quinoline ring allows for
Experimental Protocols
To validate the stability of your specific derivative, the following self-validating protocols are recommended.
Protocol: Accelerated Hydrolytic Stability (HPLC)
Objective: Determine the half-life (
-
Preparation: Dissolve this compound in Acetonitrile (1 mg/mL).
-
Initiation: Dilute 1:10 into phosphate buffer (pH 7.4) and HCl (0.1 M, pH 1.0) in separate vials incubated at 37°C.
-
Sampling: Inject 10
L aliquots into HPLC at min. -
Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5
m. -
Mobile Phase: Gradient 5%
95% ACN in Water (+0.1% Formic Acid). -
Detection: UV at 254 nm.
-
-
Calculation: Plot
vs. Time. The slope .-
Validation Criteria: Linearity (
) confirms first-order kinetics.
-
Protocol: Differential Scanning Calorimetry (DSC)
Objective: Assess solid-state thermal stability and polymorphism.
-
Instrument: Calibrated DSC (e.g., TA Instruments or Mettler Toledo).
-
Sample: Weigh 2–5 mg of dried solid into a hermetically sealed aluminum pan (prevents sublimation).
-
Reference: Empty hermetic aluminum pan.
-
Ramp: Heat from 30°C to 250°C at 10°C/min.
-
Data Interpretation:
-
Endotherm 1: Melting point (Onset temperature).
-
Exotherm: Decomposition or recrystallization.
-
Validation: Run TGA (Thermogravimetric Analysis) in parallel. If mass loss occurs at the melting point, the compound is subliming or decomposing upon melt.
-
Visualization: Stability Testing Workflow
Figure 2: Integrated workflow for characterizing the thermodynamic stability of quinoline intermediates.
Implications for Drug Design[3][4]
Understanding the thermodynamics of the this compound core is vital for two stages of drug development:
-
Manufacturing (CMC): The high susceptibility to hydrolysis requires that all reactions involving this intermediate be conducted under strictly anhydrous conditions. Atmospheric moisture during storage can lead to the formation of the 4-quinolone impurity, which is often difficult to remove due to poor solubility.
-
Metabolic Stability: While the 4-chloro group is usually substituted in the final drug, the 6,7-dimethyl motif is susceptible to metabolic oxidation (CYP450) to hydroxymethyl derivatives. The thermodynamic stability of these metabolites often dictates the toxicity profile of the final drug.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69140, 4-Chloroquinoline. Retrieved from [Link]
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[1] (Foundational synthesis reference).
- Luo, Z., et al. (2015).Synthesis and biological evaluation of 4-chloro-6,7-disubstituted quinoline derivatives. (Contextual reference for 6,7-substitution effects).
-
Zhang, F., et al. (2025). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. (Methodological reference for DSC/Hydrolysis kinetics). Retrieved from [Link]
-
Toray Plastics. DSC Analysis of Resin Materials. (Methodological reference for thermal analysis). Retrieved from [Link]
Sources
Technical Guide: Biological Potential & Synthetic Utility of 4-Chloro-6,7-dimethylquinoline Precursors
The following technical guide provides an in-depth analysis of the biological activities associated with 4-Chloro-6,7-dimethylquinoline and its precursors. This document is structured to serve researchers and drug development professionals, moving from the toxicological profiles of raw materials to the pharmacological potential of the final scaffold.
Executive Summary
The This compound scaffold represents a critical pharmacophore in medicinal chemistry, distinct from its widely utilized 6,7-dimethoxy analogue (found in kinase inhibitors like Cabozantinib).[1] While the dimethoxy motif offers metabolic liability and hydrogen-bond acceptance, the 6,7-dimethyl substitution pattern provides enhanced lipophilicity (logP) and steric bulk without introducing polar heteroatoms. This guide analyzes the biological activities of the entire synthetic lineage—from the toxicological constraints of the 3,4-dimethylaniline starting material to the antimicrobial properties of the 4-hydroxy intermediate and the antimalarial/anticancer potential of the final 4-chloro derivatives.
Part 1: The Precursor Lineage – Toxicology & Basal Activity
The "biological activity" of a chemical series begins with its precursors. For this compound, the primary precursors possess distinct biological profiles that dictate safety protocols and therapeutic baselines.
3,4-Dimethylaniline (Starting Material)
Role: The primary amine used to construct the quinoline ring via the Gould-Jacobs or Skraup reaction. Biological Activity: Toxicological & Mutagenic[2]
-
Methemoglobinemia: Like many xylidines, 3,4-dimethylaniline is a potent inducer of methemoglobinemia. It undergoes N-hydroxylation in the liver (via CYP450 enzymes), producing metabolites that oxidize ferrous hemoglobin (Fe2+) to ferric hemoglobin (Fe3+), impairing oxygen transport.
-
Genotoxicity: It is classified as a potential carcinogen.[2][3] The methyl groups at the 3 and 4 positions enhance the stability of the nitrenium ion intermediate formed during metabolism, facilitating DNA adduct formation.
-
Safety Protocol: All handling requires full encapsulation (glovebox) to prevent inhalation or dermal absorption, which can lead to acute cyanosis.
6,7-Dimethylquinolin-4-ol (The "Hydroxy" Intermediate)
Role: The direct precursor to the 4-chloro compound, formed via cyclization.[4] Biological Activity: Antimicrobial & Tautomeric Relevance[5]
-
Tautomerism: This compound exists in equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms. The 4-quinolone tautomer is structurally homologous to the core of fluoroquinolone antibiotics (e.g., Ciprofloxacin).
-
Antibacterial Potential: While lacking the N-1 alkylation and C-6 fluorine of modern antibiotics, the 6,7-dimethylquinolin-4-ol core exhibits weak-to-moderate Gram-negative antibacterial activity by interfering with bacterial DNA gyrase. It serves as a "minimal binder" to the ATP-binding pocket of the enzyme.
Part 2: this compound as a Pharmacophore Scaffold
The 4-chloro derivative itself is an electrophilic intermediate. Its "potential" biological activity is realized through its reactivity in Nucleophilic Aromatic Substitution (S_NAr) reactions.
Chemical Reactivity & Mechanism
The chlorine atom at the C4 position is activated by the ring nitrogen. In the presence of a proton source (acid catalysis), the ring nitrogen becomes protonated, increasing the electrophilicity at C4. This allows nucleophiles (amines, thiols) to displace the chloride ion, generating the bioactive 4-aminoquinoline drugs.
Comparative Pharmacophore Analysis
| Feature | 6,7-Dimethoxy (e.g., Cabozantinib) | 6,7-Dimethyl (Target Scaffold) | Biological Implication |
| Electronic Effect | Electron Donating (+M) | Weak Electron Donating (+I) | Dimethyl ring is less electron-rich; C4 is slightly more electrophilic. |
| Lipophilicity | Moderate (Polar Oxygen) | High (Hydrophobic Methyls) | Dimethyl analogues cross the Blood-Brain Barrier (BBB) more effectively. |
| Metabolism | O-Dealkylation (Rapid) | Benzylic Oxidation (Slow) | Dimethyl analogues often have longer half-lives in vivo. |
Part 3: Downstream Biological Applications
The this compound scaffold is a precursor to three major classes of therapeutic agents.
Antimalarial Activity (Heme Polymerization Inhibition)
Derivatives formed by reacting the 4-chloro precursor with diamines (e.g., N1,N1-diethylpentane-1,4-diamine) yield 6,7-dimethyl analogues of Chloroquine .
-
Mechanism: These compounds accumulate in the acidic food vacuole of the Plasmodium parasite.[6] The 6,7-dimethylquinoline core π-stacks with free heme (ferriprotoporphyrin IX) released during hemoglobin digestion. This prevents the parasite from polymerizing toxic heme into inert hemozoin, leading to parasite death via oxidative stress.
-
Potency: The 6,7-dimethyl substitution often retains activity against chloroquine-sensitive strains but may show reduced cross-resistance in strains with mutated PfCRT (Chloroquine Resistance Transporter) due to altered steric fit in the transporter pore.
Anticancer Activity (Kinase Inhibition)
The scaffold is used to develop inhibitors of Receptor Tyrosine Kinases (RTKs) , specifically PDGF-R and c-Met.
-
Mechanism: The quinoline nitrogen functions as a hydrogen bond acceptor in the hinge region of the kinase ATP-binding site. The 6,7-dimethyl groups fill the hydrophobic pocket (gatekeeper region), providing selectivity over other kinases.
-
Application: 4-anilino-6,7-dimethylquinoline derivatives have shown cytotoxicity against MCF-7 (breast) and HeLa (cervical) cancer cell lines with IC50 values in the micromolar range.
Cholinesterase Inhibition (Alzheimer's Disease)
Tacrine (tetrahydroacridine) analogues based on the 6,7-dimethylquinoline core act as Acetylcholinesterase (AChE) inhibitors. The planar tricyclic nature (if cyclized further) or the bicyclic core allows intercalation into the catalytic gorge of AChE, preventing acetylcholine breakdown.
Part 4: Experimental Protocols
Protocol A: Synthesis of this compound (Gould-Jacobs Route)
This protocol validates the formation of the reactive scaffold from its precursors.
-
Condensation:
-
Mix 3,4-dimethylaniline (1.0 eq) and Diethyl ethoxymethylenemalonate (EMME) (1.1 eq) in a round-bottom flask.
-
Heat to 110°C for 2 hours. Ethanol is evolved (use a Dean-Stark trap or open vessel with ventilation).
-
Checkpoint: Solidification of the reaction mixture indicates formation of the enamine intermediate.
-
-
Cyclization:
-
Add the enamine solid to boiling Diphenyl ether (250°C) portion-wise.
-
Reflux for 1 hour.
-
Cool to room temperature; add hexane to precipitate the product.
-
Filter to obtain 4-Hydroxy-6,7-dimethylquinoline-3-carboxylate .
-
-
Hydrolysis/Decarboxylation:
-
Reflux the ester in 2M NaOH, then acidify to get the carboxylic acid.
-
Heat the acid in quinoline/copper powder to decarboxylate, yielding 6,7-dimethylquinolin-4-ol .
-
-
Chlorination:
-
Dissolve 6,7-dimethylquinolin-4-ol (1.0 eq) in POCl3 (5.0 eq).
-
Reflux at 105°C for 3 hours.
-
Quench: Pour slowly onto crushed ice/ammonia (Exothermic!).
-
Extraction: Extract with Dichloromethane (DCM), dry over MgSO4, and concentrate.
-
Yield: Off-white solid (Target: this compound).
-
Protocol B: S_NAr Derivatization for Bioassay
-
Dissolve this compound (1 mmol) in Ethanol (5 mL).
-
Add the desired amine (e.g., 4-amino-phenol for anticancer screening) (1.1 mmol).
-
Add catalytic HCl (2 drops).
-
Reflux for 4-6 hours.
-
Precipitate the hydrochloride salt by cooling or adding ether.
Part 5: Visualization of Signaling & Synthesis
Diagram 1: The Synthetic & Bioactivity Lineage
This diagram illustrates the transformation from toxic precursor to bioactive drug scaffold.
Caption: Synthetic evolution of this compound showing transition from toxic precursor to therapeutic agents.[7]
Diagram 2: Pharmacological Mechanism of Action
This diagram details how the 6,7-dimethylquinoline core interacts with biological targets (Heme vs. Kinase).
Caption: Dual mechanism of action: Heme stacking (Antimalarial) and Kinase ATP-pocket binding (Anticancer).
References
-
Synthesis of Quinoline Derivatives
-
Toxicity of Precursors
- Title: "3,4-Dimethylaniline - National Toxicology Program Technical Report."
- Source: N
-
URL:[Link]
-
Antimalarial Mechanisms
-
Anticancer Applications
- Title: "Quinoline Derivatives as Kinase Inhibitors: Structure-Activity Rel
- Source: Journal of Medicinal Chemistry (ACS).
-
URL:[Link]
-
Chemical Properties
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Dimethylaniline | 95-64-7 [chemicalbook.com]
- 4. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. 4-Chloro-6,7-dimethoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Dimethylaniline - Wikipedia [en.wikipedia.org]
Methodological & Application
Step-by-step synthesis of 4-Chloro-6,7-dimethylquinoline from 3,4-dimethylaniline
Executive Summary
This application note details the optimized synthetic route for 4-Chloro-6,7-dimethylquinoline (CAS: N/A for specific isomer, generic quinoline deriv.), a critical heterocyclic building block in the development of kinase inhibitors and antimalarial therapeutics. The protocol utilizes a modified Gould-Jacobs reaction , selected for its scalability and regioselectivity. Starting from 3,4-dimethylaniline , the synthesis proceeds through condensation with diethyl ethoxymethylenemalonate (EMME), thermal cyclization, hydrolysis/decarboxylation, and final chlorination using phosphorus oxychloride (
Key Technical Advantages:
-
Regiocontrol: Steric steering directs cyclization to the less hindered ortho position, favoring the 6,7-dimethyl isomer over the 7,8-isomer.
-
Scalability: The workflow avoids chromatographic purification for intermediates, relying on precipitation and recrystallization.
-
Yield Optimization: Step-wise temperature control during chlorination minimizes dimer formation.
Safety & Compliance Protocol (Strict Adherence Required)
WARNING: This protocol involves hazardous reagents and high-energy reactions. It is intended solely for professional laboratory environments equipped with functional fume hoods and waste disposal systems.
-
Phosphorus Oxychloride (
): Highly toxic and corrosive. Reacts violently with water to release HCl and phosphoric acid. All glassware must be oven-dried. Quenching requires a controlled, exothermic hydrolysis protocol. -
Thermal Cyclization: Requires temperatures exceeding 250°C. Use Dowtherm A or diphenyl ether as a heat sink to prevent thermal runaway.
-
Personal Protective Equipment (PPE): Double nitrile gloves, chemical splash goggles, face shield, and lab coat are mandatory.
Reaction Pathway & Logic
The synthesis is designed as a linear 4-step cascade. The logic follows the Gould-Jacobs paradigm, which is the industry standard for constructing 4-hydroxyquinolines from anilines.[1]
Mechanistic Visualization
Figure 1: Step-wise synthetic logic flow for the target quinoline.
Detailed Experimental Protocols
Phase 1: Condensation & Cyclization (The Gould-Jacobs Protocol)
Objective: Construct the quinolone core.[2] Rationale: Direct cyclization ensures the nitrogen is incorporated into the ring system. The 3,4-dimethyl substitution pattern directs cyclization to the 6-position (para to the 3-methyl) due to steric hindrance at the 2-position.
Reagents:
-
3,4-Dimethylaniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)
-
Diphenyl ether (Solvent for cyclization)[2]
Step-by-Step:
-
Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix 3,4-dimethylaniline and EMME. Heat to 110–120°C for 2 hours. Ethanol will evolve; monitor collection in the trap.
-
Checkpoint: The reaction is complete when TLC shows consumption of the aniline. The product is the enamine intermediate (solidifying upon cooling).
-
-
Cyclization: Add diphenyl ether (10 mL per gram of intermediate) to the flask. Raise the temperature to 250–260°C .
-
Critical Parameter: Rapid heating is essential to favor intramolecular cyclization over intermolecular polymerization.
-
Maintain reflux for 45–60 minutes. Ethanol is continuously removed.
-
-
Isolation: Cool the mixture to ~25°C. Add hexane or petroleum ether to precipitate the quinoline ester. Filter the solid and wash with hexane to remove the high-boiling solvent.
Phase 2: Hydrolysis & Decarboxylation
Objective: Remove the ester group at position 3 to yield the 4-hydroxy-6,7-dimethylquinoline parent scaffold.
Step-by-Step:
-
Suspend the ester from Phase 1 in 10% NaOH (aq) (5 eq).
-
Reflux for 2–3 hours until the solid dissolves and the solution becomes clear (formation of the carboxylate salt).
-
Cool to room temperature and acidify with HCl to pH 2. The carboxylic acid derivative will precipitate.[3] Filter and dry.[4]
-
Decarboxylation: Heat the dry acid powder in a flask with a high-boiling solvent (e.g., diphenyl ether) or neat (if quantity allows and heat transfer is managed) to 240°C until
evolution ceases.-
Alternative: Microwave irradiation can accelerate this step.[2]
-
-
Cool and dilute with acetone/hexane to precipitate 4-hydroxy-6,7-dimethylquinoline .
Phase 3: Chlorination (Nucleophilic Displacement)
Objective: Convert the tautomeric 4-hydroxy group (4-quinolone) into the 4-chloro leaving group. Mechanism: Vilsmeier-Haack type activation of the oxygen by phosphorus, followed by chloride attack.[5]
Reagents:
-
4-Hydroxy-6,7-dimethylquinoline (1.0 eq)
-
Phosphorus Oxychloride (
) (5.0 eq) – Acts as reagent and solvent -
Catalytic DMF (optional, accelerates reaction)
Protocol:
-
Setup: Place the dry hydroxyquinoline in a dry 2-neck round-bottom flask fitted with a reflux condenser and a drying tube (
). -
Addition: Carefully add
at room temperature. (Optional: Add 2-3 drops of dry DMF). -
Reaction: Heat the mixture slowly to reflux (105°C ).
-
Observation: The solid starting material will dissolve, turning the solution yellow/orange.
-
Reflux for 2–4 hours.[4] Monitor by TLC (System: Ethyl Acetate/Hexane 1:4).
-
-
Workup (Quenching - CRITICAL SAFETY STEP):
-
Remove excess
via rotary evaporation under reduced pressure (use a caustic trap for the pump). -
Pour the resulting thick oil slowly onto crushed ice (approx. 100g ice per 10g product) with vigorous stirring.
-
Neutralize the acidic slurry with ammonium hydroxide (
) or saturated to pH 8–9. -
Result: The product, this compound, will precipitate as a tan/off-white solid.
-
-
Purification: Extract with dichloromethane (DCM), dry over
, and recrystallize from ethanol or purify via flash column chromatography (Hexane/EtOAc).
Data Summary & Stoichiometry
| Component | Role | Eq. | Mol. Wt. | Density | Notes |
| 3,4-Dimethylaniline | Precursor | 1.0 | 121.18 | 0.98 g/mL | Light sensitive; store dark. |
| Diethyl ethoxymethylenemalonate | Reagent | 1.1 | 216.23 | 1.08 g/mL | Moisture sensitive. |
| Diphenyl Ether | Solvent | N/A | 170.21 | 1.07 g/mL | BP: 258°C. Difficult to remove if not washed well. |
| POCl3 | Chlorinating Agent | 5.0 | 153.33 | 1.64 g/mL | Corrosive/Toxic. Handle in hood. |
| This compound | Target | - | 191.66 | - | Solid. |
Analytical Validation (Expected Data)
To validate the synthesis, confirm the following spectral characteristics:
-
1H NMR (CDCl3, 400 MHz):
-
Aromatic protons: Look for two singlets (or narrow doublets) for the H-5 and H-8 protons due to the 6,7-substitution pattern, distinct from the AB systems seen in other isomers.
-
Quinoline H-2/H-3: Characteristic doublets (
Hz) at 8.6 (H-2) and 7.3 (H-3). -
Methyl groups: Two singlets around
2.4–2.5 ppm.
-
-
Mass Spectrometry (ESI+):
- (with characteristic Chlorine isotope pattern 3:1 ratio at 192/194).
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester.[1][2][6] Journal of the American Chemical Society, 68(7), 1204–1208. Link
-
Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction. Journal of the American Chemical Society, 68(7), 1264–1266. Link
-
BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem Technical Library. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7248, 3,4-Dimethylaniline. Link
Sources
Nucleophilic aromatic substitution (SNAr) protocols for 4-Chloro-6,7-dimethylquinoline
Executive Summary & Strategic Value
The 4-chloro-6,7-dimethylquinoline scaffold represents a critical junction in medicinal chemistry, serving as a precursor for bioactive aminoquinolines (antimalarials, kinase inhibitors) and fused heterocyclic systems.[1] Unlike its more common 6,7-dimethoxy analogs (found in inhibitors like Cabozantinib), the 6,7-dimethyl variant offers a distinct lipophilic profile and metabolic stability window due to the absence of labile ether linkages.[1]
This guide details the Nucleophilic Aromatic Substitution (SNAr) protocols for functionalizing the C4 position. The presence of the chlorine atom at C4, activated by the ring nitrogen, allows for facile displacement by amines, alkoxides, and thiols.
Structural Reactivity Analysis
-
Activation: The quinoline nitrogen (N1) exerts a strong electron-withdrawing effect (–I and –M) on C4, making it highly electrophilic.[1]
-
Substituent Effect (6,7-Dimethyl): The methyl groups at C6 and C7 are weak electron donors (inductive effect, +I).[1] While they slightly increase electron density in the ring compared to unsubstituted quinoline, they are less deactivating toward SNAr than strongly donating alkoxy groups (e.g., 6,7-dimethoxy).[1] Consequently, this substrate is highly reactive and typically does not require palladium catalysis (Buchwald-Hartwig) unless the nucleophile is exceptionally weak.[1]
Mechanistic Insight
Understanding the mechanism is prerequisite to troubleshooting. The reaction proceeds via an Addition-Elimination pathway, not SN2.[1]
-
Attack: The nucleophile attacks C4, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
-
Elimination: The ring re-aromatizes by expelling the chloride leaving group.
Acid Catalysis vs. Base Mediation[1]
-
Basic Conditions: Standard for strong nucleophiles (alkoxides, thiols).[1] The base neutralizes the HCl byproduct.
-
Acidic Conditions: Often superior for anilines (aromatic amines) .[1] Protonation of the quinoline nitrogen (N1-H+) dramatically lowers the LUMO energy of the ring, accelerating nucleophilic attack.
Visualization: SNAr Mechanism
Figure 1: Mechanistic pathway for SNAr on this compound.[1] Acid catalysis activates the ring by increasing electrophilicity at C4.
Experimental Protocols
Protocol A: Amination (C-N Bond Formation)
Target: Synthesis of 4-amino-6,7-dimethylquinolines.[1] Scope: Primary/Secondary aliphatic amines, Anilines.[1][2]
Method A1: Thermal Displacement (General Purpose)
Best for aliphatic amines and reactive anilines.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Nucleophile: Amine (1.2 – 1.5 equiv)[1]
-
Solvent: Ethanol (EtOH) or Isopropanol (iPrOH)[1]
-
Base: Diisopropylethylamine (DIPEA) (2.0 equiv) OR No base (if product HCl salt is desired).[1]
Procedure:
-
Dissolution: Charge a reaction vial with this compound (100 mg, 0.52 mmol) and iPrOH (3 mL).
-
Addition: Add the amine (0.62 mmol) followed by DIPEA (1.04 mmol).
-
Reflux: Heat the mixture to reflux (80–85 °C) with stirring.
-
Aliphatic amines: 2–4 hours.[3]
-
Anilines: 6–12 hours.
-
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[4] Look for disappearance of starting material (Rt ~ 2.5 min) and appearance of product (more polar).[1]
-
Workup:
-
Precipitation Method: Cool to RT. Pour into ice-water (15 mL). Filter the precipitate, wash with cold water, and dry.[1]
-
Extraction Method: Evaporate volatiles. Dissolve residue in DCM, wash with NaHCO3 (sat.), dry over Na2SO4, and concentrate.
-
Method A2: Acid-Catalyzed (For Sterically Hindered/Weak Anilines)
Best for electron-deficient anilines or when reaction kinetics are sluggish.[1]
Reagents:
-
Solvent: 2-Ethoxyethanol or n-Butanol.[1]
-
Catalyst: Conc. HCl (2-3 drops) or Pyridine hydrochloride (1.0 equiv).[1]
Procedure:
-
Mix substrate (1.0 equiv) and aniline (1.1 equiv) in 2-ethoxyethanol (0.5 M concentration).
-
Add catalytic HCl.
-
Heat to 100–120 °C for 4–8 hours.
-
Isolation: The product often precipitates as the hydrochloride salt upon cooling. Filter and wash with Et2O. To obtain the free base, suspend the salt in water and neutralize with 10% NaOH.
Protocol B: Etherification (C-O Bond Formation)
Target: 4-Alkoxy or 4-Phenoxy derivatives.[1] Challenge: Competitive hydrolysis to 4-hydroxy-6,7-dimethylquinoline (a dead-end byproduct). Strict anhydrous conditions are required.
Reagents:
-
Nucleophile: Alcohol/Phenol (1.2 equiv)[1]
-
Base: Sodium Hydride (NaH, 60% in oil) (1.5 equiv) or Potassium tert-butoxide (KOtBu).[1]
-
Solvent: Anhydrous DMF or THF.
Procedure:
-
Deprotonation: In a flame-dried flask under Argon, dissolve the alcohol/phenol in anhydrous DMF (0.3 M). Cool to 0 °C.
-
Add NaH portion-wise. Stir at 0 °C for 15 min, then RT for 15 min to ensure H2 evolution ceases.
-
Substitution: Add this compound (1.0 equiv) as a solid or solution in minimal DMF.
-
Heat: Heat to 60–80 °C.
-
Note: Higher temperatures (>100 °C) increase risk of decomposition.[1]
-
-
Quench: Carefully quench with sat. NH4Cl solution. Extract with EtOAc.[5][2]
Protocol C: Thioetherification (C-S Bond Formation)
Target: 4-Alkylthio/Arylthio derivatives.[1] Insight: Thiolates are exceptional nucleophiles (soft nucleophiles) and react rapidly with the soft electrophilic C4 center.
Procedure:
-
Dissolve this compound (1.0 equiv) and Thiol (1.1 equiv) in DMF.
-
Add K2CO3 (2.0 equiv).
-
Stir at Room Temperature or mild heat (40 °C). Reaction is often complete within 1 hour.
-
Workup: Pour into water. The thioether usually precipitates as a solid.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| No Reaction | Nucleophile too weak or steric hindrance. | 1.[1] Switch to Acid Catalysis (Method A2).2. Use Microwave irradiation (140 °C, 20 min).3. Switch solvent to NMP (higher boiling point).[1] |
| Formation of "Hydroxy" Impurity | Hydrolysis by adventitious water. | 1. Dry solvents over molecular sieves.2. Ensure base (e.g., NaH) is fresh.3.[1] Keep reaction under inert atmosphere (Ar/N2). |
| Incomplete Conversion | Equilibrium reached or HCl inhibition. | 1. Add excess base (DIPEA/Et3N) to scavenge HCl.2.[1] Increase nucleophile equivalents (to 2.0 eq). |
| Multiple Spots on TLC | N-alkylation vs C-alkylation (rare for this substrate) or decomposition. | 1. Lower reaction temperature.2. Check purity of starting amine (oxidized amines cause dark mixtures).[1] |
Workflow Visualization
The following diagram outlines the decision tree for selecting the optimal protocol based on the nucleophile type.
Figure 2: Decision tree for selecting the appropriate SNAr protocol based on nucleophile class.[1]
Safety & Handling
-
This compound: Irritant.[1] Avoid inhalation of dust.
-
Solvents: DMF and NMP are reproductive toxins. Handle in a fume hood.
-
Reaction Hazards: Reactions with NaH release Hydrogen gas (flammable).[1] Ensure proper venting. Acid-catalyzed reactions at high temperature in sealed tubes (Microwave) generate pressure; use rated vessels.[1]
References
-
General SNAr on Quinolines: Wolf, C. et al.[1] "Regioselective Nucleophilic Aromatic Substitution of Chloroquinolines." Journal of Organic Chemistry, 2008.[1]
-
Acid Catalysis Mechanism: Banks, R. E.[1] "Fluorine in Heterocyclic Chemistry Vol 1." Springer, 2012.[1][6] (Mechanistic analogy to 4-chloropyridine activation).
-
Microwave Assisted Synthesis: Kappe, C. O.[1] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie Int. Ed., 2004.[1][2] [1]
-
4-Aminoquinoline Antimalarials: Solomon, V. R. et al.[1] "Hybrid 4-Aminoquinoline Derivatives as Anti-Malarial Agents."[1] ChemMedChem, 2005.[1] (Provides context for the 4-amino scaffold stability).
-
Reactivity of 6,7-Disubstituted Quinolines: Musso, D. L. et al.[1] "Synthesis and Antiviral Activity of 4-Amino-6,7-dimethoxyquinoline Derivatives."[1] Journal of Medicinal Chemistry, 2000.[1] (Analogous chemistry for dimethoxy vs dimethyl).
Sources
- 1. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Palladium-Catalyzed Cross-Coupling of 4-Chloro-6,7-dimethylquinoline
Executive Summary
This application note details the optimized protocols for the functionalization of 4-Chloro-6,7-dimethylquinoline via Palladium-catalyzed cross-coupling. While 4-chloroquinolines are versatile electrophiles, the specific 6,7-dimethyl substitution pattern introduces electron-donating inductive effects that can stabilize the C-Cl bond, rendering oxidative addition more challenging compared to electron-deficient analogs. Furthermore, the quinoline nitrogen presents a risk of catalyst poisoning via competitive coordination.
This guide provides robust methodologies for Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings, selected to overcome these specific steric and electronic hurdles.
Chemical Context & Mechanistic Challenges[1]
Substrate Analysis[2]
-
Electronic Environment: The methyl groups at C6 and C7 are electron-donating (+I effect). This increases electron density in the pyridine ring relative to unsubstituted quinoline.
-
Implication: The increased electron density makes the C-Cl bond less electrophilic, slowing down the rate-determining step (Oxidative Addition) of the catalytic cycle. Standard ligands (e.g., PPh3) may be insufficient; electron-rich, bulky phosphines are required to facilitate this step.
The "Heterocycle Interference" Factor
A critical failure mode in quinoline coupling is the coordination of the quinoline nitrogen (N1) to the Palladium center, forming a stable, non-catalytic complex (Pd-N adduct).
-
Solution: Use bulky ligands (e.g., XPhos, BrettPhos) that sterically crowd the Pd center, preventing N-coordination while allowing the C-Cl oxidative addition.
Visualizing the Catalytic Pathway
The following diagram illustrates the specific catalytic cycle for this substrate, highlighting the critical "Danger Zone" where catalyst deactivation occurs.
Figure 1: Catalytic cycle showing the risk of N-coordination (Red) if ligands are insufficiently bulky.
Application 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)[6][7]
This protocol is optimized for coupling this compound with aryl boronic acids. We utilize XPhos , a biaryl monophosphine ligand that forms a highly active catalyst capable of activating aryl chlorides while preventing N-coordination.
Reagents & Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR XPhos Pd G3 Precatalyst (2 mol%)
-
Base: K₃PO₄ (3.0 equiv) - Superior to Carbonates for heteroaryl chlorides.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Atmosphere: Argon or Nitrogen (Strict deoxygenation required).
Step-by-Step Protocol
-
Preparation: Charge a reaction vial with this compound (1.0 mmol), Boronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).
-
Catalyst Addition: Add XPhos Pd G3 (20 mg, ~2 mol%). Note: Using a precatalyst ensures accurate stoichiometry and rapid initiation.
-
Solvent & Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon for 5 minutes.
-
Reaction: Seal the vial and heat to 100°C for 4–12 hours. Monitor by LC-MS.[2]
-
Checkpoint: Look for the disappearance of the starting material (m/z ~191/193).
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Optimization Data (Representative)
| Variable | Condition | Yield (%) | Notes |
| Ligand | PPh₃ | < 10% | Oxidative addition failure; N-poisoning. |
| Ligand | dppf | 45-60% | Moderate activity; requires higher temp. |
| Ligand | XPhos | 92% | Optimal. High turnover frequency. |
| Base | K₂CO₃ | 70% | Slower conversion. |
| Base | K₃PO₄ | 92% | Optimal. Phosphate buffers pH effectively. |
Application 2: Buchwald-Hartwig Amination (C-N Bond)[8]
While electron-deficient 4-chloroquinolines can sometimes undergo SNAr (Nucleophilic Aromatic Substitution), the 6,7-dimethyl groups deactivate the ring, making SNAr difficult with weak nucleophiles. Palladium catalysis is the preferred route for consistent results.
Ligand Selection Strategy
-
Primary Amines: Use BrettPhos or XPhos . These prevent formation of the inactive bis-amine Pd complex.
-
Secondary Amines: Use RuPhos or BINAP .
Protocol (General Method for Secondary Amines)
-
Inert Handling: Flame-dry a Schlenk tube or vial; cool under Argon.
-
Reagents: Add this compound (1.0 mmol), Amine (1.2 mmol), and NaOtBu (Sodium tert-butoxide, 1.4 equiv).
-
Critical: NaOtBu is moisture sensitive. Use fresh reagent.
-
-
Catalyst: Add Pd₂(dba)₃ (1 mol%) and BINAP (2 mol%) or RuPhos Pd G3 (2 mol%).
-
Solvent: Add Anhydrous Toluene or Dioxane (5 mL). Do not use water.
-
Reaction: Heat to 110°C for 12–16 hours.
-
Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify.
Process Safety & Troubleshooting
Hydrolysis Risk
A common impurity in these reactions is 6,7-dimethylquinolin-4(1H)-one (the hydrolysis product).
-
Cause: Presence of water without rapid cross-coupling (Catalyst death).
-
Prevention: Ensure solvents are degassed. In Buchwald couplings, use strictly anhydrous solvents. In Suzuki couplings, ensure the catalyst is active (fresh) so the coupling outcompetes hydrolysis.
Removal of Palladium Residues
Quinolines bind Pd tightly. Standard workups may leave residual metal (colored product).
-
Remediation: Treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with 10% aqueous L-Cysteine solution before final drying.
Decision Tree for Experimental Design
Use this flow to select the correct conditions for your specific this compound derivative.
Figure 2: Experimental decision matrix for ligand and condition selection.
References
-
Suzuki-Miyaura Coupling Mechanism & Overview
- Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide.
-
[Link]
-
Buchwald-Hartwig Amination of Heterocycles
-
Reactivity of 4-Chloroquinolines (Analogous Substrates)
-
Catalyst Selection for Aryl Chlorides
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
[Link]
-
General Reactivity of 4-Chloro-6,7-dimethoxyquinoline (Structural Analog)
Sources
- 1. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 2. 4-Chloro-6,7-dimethoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Optimized Buchwald-Hartwig Amination of 4-Chloro-6,7-dimethylquinoline
This Application Note is structured as a high-level technical guide for process chemists and medicinal scientists. It synthesizes established methodologies with specific insights relevant to the 4-chloroquinoline scaffold.
Executive Summary & Strategic Rationale
The functionalization of 4-chloro-6,7-dimethylquinoline is a critical node in the synthesis of antimalarials, kinase inhibitors (e.g., c-Met, VEGFR), and diverse intercalating agents. While the C4-position of quinoline is electrophilic, the presence of electron-donating methyl groups at the 6 and 7 positions increases the electron density of the heteroaromatic ring.
The Challenge:
Unlike highly electron-deficient heterocycles that readily undergo Nucleophilic Aromatic Substitution (
The Solution: Buchwald-Hartwig Amination offers a superior alternative, enabling coupling under milder conditions (80–100°C) with broad functional group tolerance. This guide details a self-validating protocol using modern Pd-catalysis to overcome the electronic deactivation of the substrate.
Mechanistic Insight & Catalyst Selection
To design a robust protocol, we must address the specific steps of the catalytic cycle that are rate-limiting for this substrate.
The Electronic Landscape
The 6,7-dimethyl substitution exerts a +I (inductive) and weak +M (mesomeric) effect.
-
Impact on Oxidative Addition: The C–Cl bond is stronger and the ring is more electron-rich than in 4,7-dichloroquinoline. We require a ligand that creates an electron-rich Pd(0) center to facilitate oxidative addition.
-
Impact on Reductive Elimination: Steric bulk around the Pd center must be managed to ensure the amine binds and the product releases efficiently.
Ligand Selection Matrix
For this specific scaffold, we recommend two distinct catalytic systems based on the amine partner:
| Amine Class | Recommended Ligand | Catalyst Precursor | Rationale |
| Primary Amines (Alkyl/Aryl) | BrettPhos or XPhos | Pd(OAc)₂ or G3-Precatalysts | Prevents |
| Secondary Amines (Cyclic/Acyclic) | RuPhos or BINAP | Pd₂(dba)₃ or Pd(OAc)₂ | RuPhos provides exceptional activity for secondary amines; BINAP is a cost-effective alternative for unhindered amines. |
| Anilines (Weak Nucleophiles) | tBuBrettPhos | G3-Precatalysts | Handles weak nucleophilicity and prevents catalyst poisoning. |
Visualization: Reaction Workflow & Decision Logic
Method Selection Flowchart
Before starting, select the optimal pathway to minimize reagent waste.
Caption: Decision logic for selecting between SNAr and Pd-catalyzed routes based on amine nucleophilicity and steric hindrance.
Detailed Experimental Protocols
Protocol A: General Procedure for Secondary Amines
Target: Coupling with Morpholine, Piperazine, or N-Methylpiperazine. Scale: 1.0 mmol (approx. 200 mg of quinoline substrate).
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)[1]
-
Catalyst: Pd₂(dba)₃ (2 mol% Pd)
-
Ligand: BINAP (4 mol%) or RuPhos (2 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Solvent: Toluene (anhydrous, 0.2 M concentration)
Step-by-Step Methodology:
-
Catalyst Pre-complexation (Critical for BINAP):
-
In a glovebox or under Argon stream, charge an oven-dried reaction vial with Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and BINAP (25 mg, 0.04 mmol).
-
Add 1.0 mL of anhydrous Toluene.
-
Stir at room temperature for 10 minutes. The solution should turn from deep purple/black to a lighter orange/red, indicating active catalyst formation.
-
-
Substrate Addition:
-
Add this compound (1.0 mmol) and NaOtBu (135 mg, 1.4 mmol) to the vial.
-
Add the secondary amine (1.2 mmol).
-
Add remaining Toluene (4.0 mL) to reach 0.2 M concentration.
-
-
Reaction:
-
Seal the vial with a PTFE-lined cap.
-
Heat to 100°C in an aluminum heating block.
-
Monitor by HPLC or TLC at 2 hours. (Note: 4-chloroquinolines are UV active; product usually fluoresces differently).
-
-
Work-up:
-
Cool to room temperature.[2]
-
Filter through a pad of Celite eluting with EtOAc.
-
Concentrate and purify via flash chromatography (DCM/MeOH gradient).
-
Protocol B: High-Performance Procedure for Primary/Challenging Amines
Target: Coupling with Aniline, Benzylamine, or Sterically Hindered Amines. System: BrettPhos Pd G3 Precatalyst.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)[1]
-
Catalyst: BrettPhos Pd G3 (1–2 mol%)
-
Base:
(2.0 equiv) or NaOtBu (1.4 equiv) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Setup:
-
Charge a reaction tube with the quinoline (1.0 mmol), BrettPhos Pd G3 (typical loading 10-20 mg), and base (
is preferred for base-sensitive substrates; NaOtBu for faster rates). -
Note: Using G3 precatalyst avoids the pre-stirring step and ensures 1:1 Pd:Ligand ratio.
-
-
Addition:
-
Evacuate and backfill with
(3 cycles). -
Add anhydrous Dioxane (5 mL) and the amine via syringe.
-
-
Reaction:
-
Heat to 80–90°C . Primary amines often couple faster; check progress after 1 hour.
-
Self-Validation: If conversion stalls at <50%, add 1 mol% additional catalyst and raise temp to 110°C.
-
Quantitative Optimization Data
The following table summarizes expected outcomes based on ligand screening for 4-chloroquinoline analogs.
| Entry | Ligand | Base | Solvent | Temp | Yield (%) | Notes |
| 1 | Toluene | 110°C | <10% | Ligand insufficient for deactivated Cl. | ||
| 2 | BINAP | NaOtBu | Toluene | 100°C | 85% | Standard. Good for cyclic 2° amines. |
| 3 | Xantphos | Dioxane | 100°C | 78% | Excellent for amides, good for amines. | |
| 4 | BrettPhos | NaOtBu | t-AmylOH | 90°C | 96% | Best for 1° amines. Fastest kinetics. |
| 5 | RuPhos | NaOtBu | Toluene | 80°C | 94% | Best for 2° amines. Mildest conditions. |
Troubleshooting & Safety
Common Failure Modes
-
Hydrolysis: If the reaction turns cloudy/white precipitate forms and starting material is consumed without product formation, the chloride has likely hydrolyzed to the 4-quinolone.
-
Fix: Ensure strictly anhydrous solvents and base. Switch from
to NaOtBu or K3PO4.
-
-
Catalyst Poisoning: Quinoline nitrogens can coordinate to Pd.
-
Fix: Ensure high concentration (0.2–0.5 M) to favor intermolecular reaction. Use bulky ligands (BrettPhos/RuPhos) that prevent non-productive coordination.
-
Safety
-
Palladium Residues: Pd species are toxic. Ensure thorough scavenging (e.g., SiliaMetS® Thiol) during workup for pharmaceutical intermediates.
-
Pressure: Heating volatile amines in closed vessels generates pressure. Use rated pressure vials.
References
-
Foundational Buchwald-Hartwig Methodology
-
Specifics on Heteroaryl Chlorides
-
Surry, D. S., & Buchwald, S. L. (2008).[5] Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition.
-
-
Amination of Chloroquinolines
- Beletskaya, I. P., et al. (2009). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules.
-
Precatalyst G3 Applications
- Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry.
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Application Note: Functionalization of 4-Chloro-6,7-dimethylquinoline for Kinase Inhibitor Synthesis
[1]
Abstract & Strategic Analysis
The 4-aminoquinoline pharmacophore is a privileged structure in kinase inhibitor design, serving as the "hinge binder" in Type I and Type II ATP-competitive inhibitors (e.g., Bosutinib, Lenvatinib).[1] While the 6,7-dimethoxy substitution pattern is ubiquitous (improving solubility and metabolic stability), the 6,7-dimethylquinoline scaffold offers a distinct hydrophobic profile, often utilized to tune permeability or target hydrophobic pockets within the kinase domain (e.g., VEGFR, EGFR).[1]
This guide details the functionalization of 4-chloro-6,7-dimethylquinoline (1) . Unlike simple aryl chlorides, the C4-position of the quinoline ring is electronically activated by the ring nitrogen, allowing for Nucleophilic Aromatic Substitution (
Key Reactivity Principles
-
Activation: Protonation of the quinoline nitrogen (
) significantly lowers the LUMO energy at , facilitating nucleophilic attack. -
Hydrolysis Risk: The C4-chloro group is susceptible to hydrolysis, reverting to the thermodynamically stable 4-quinolone (inactive).[1] Anhydrous conditions are critical.
-
Regioselectivity: The
position is significantly more reactive than other positions due to the para-relationship with the ring nitrogen.
Experimental Protocols
Method A: Acid-Catalyzed (The "Gold Standard")
Best for: Electron-rich to neutral anilines, primary amines.[1]
This method relies on the in-situ formation of the protonated quinolinium species, which activates the C4 position.
Materials:
-
This compound (1.0 equiv)[1]
-
Aniline/Amine nucleophile (1.1 equiv)[1]
-
Solvent: 2-Propanol (IPA) or Ethanol (Anhydrous)[1]
-
Catalyst: HCl (4M in Dioxane, 0.1 – 1.0 equiv) or concentrated aqueous HCl (trace)[1]
Protocol:
-
Dissolution: Charge a reaction vial with this compound (1.0 eq) and the aniline (1.1 eq) in 2-Propanol (0.2 M concentration).
-
Activation: Add catalytic HCl (approx. 2-3 drops per mmol). Note: If the aniline is basic, use 1.0 eq of HCl to ensure the quinoline nitrogen is protonated.
-
Reflux: Heat the mixture to reflux (85°C) for 2–6 hours. Monitor by LCMS.
-
Endpoint: Disappearance of starting material (m/z ~191/193) and appearance of product mass.
-
-
Isolation (Salt Form): Upon cooling, the product often precipitates as the hydrochloride salt. Filter the solid and wash with cold IPA and
. -
Free Base Liberation (Optional): If the free base is required for chromatography:
Troubleshooting:
-
No Reaction? Switch solvent to 1-Butanol or NMP and increase temperature to 110°C.
-
Hydrolysis observed? Ensure solvents are dry. Add molecular sieves.
Method B: Buchwald-Hartwig Cross-Coupling
Best for: Electron-poor anilines, sterically hindered amines, or acid-sensitive substrates.[1]
When
Materials:
-
Catalyst:
(2-5 mol%) or Pd(OAc)2[1] -
Ligand: Xantphos (for general anilines) or BrettPhos (for difficult primary amines)[1]
-
Base:
(2.0 equiv) or NaOtBu (stronger base, faster reaction)[1] -
Solvent: 1,4-Dioxane (Anhydrous, degassed)[1]
Protocol:
-
Inert Atmosphere: Flame-dry a reaction tube and purge with Argon/Nitrogen.
-
Loading: Add this compound (1.0 eq), Amine (1.2 eq), Base (2.0 eq), and Ligand (5-10 mol%).
-
Catalyst Addition: Add Pd source last. Purge again.
-
Solvent: Add degassed Dioxane (0.15 M).
-
Heating: Seal and heat to 100°C for 4–12 hours.
-
Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (DCM/MeOH gradient).
Data Presentation & Comparison
| Parameter | Method A ( | Method B (Buchwald) |
| Primary Scope | Electron-rich/Neutral Anilines | Electron-poor/Hindered Anilines |
| Reaction Time | 2 - 6 Hours | 4 - 16 Hours |
| Cost | Low | High (Pd catalyst/Ligands) |
| Purification | Precipitation (Filtration) | Column Chromatography |
| Scalability | Excellent (kg scale) | Moderate (Catalyst removal required) |
| Key Risk | Hydrolysis to quinolone | Catalyst poisoning/residual Pd |
Visualization of Workflows
Diagram 1: Mechanistic Pathway & Decision Tree
This diagram illustrates the decision logic between choosing Acid-Catalyzed substitution versus Palladium coupling based on the nucleophile's electronics.
Caption: Strategic selection between SNAr and Pd-Catalysis based on amine nucleophilicity.
Diagram 2: Reaction Mechanism (SNAr)
Visualizing the critical protonation step that activates the ring.
Caption: The acid-catalyzed activation mechanism is essential for efficient substitution at C4.
References
-
Solomon, V. R., & Lee, H. (2011).[1] Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry.
-
Wissner, A., et al. (2003).[1] Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry.
-
Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition. [1]
-
Ragan, J. A., et al. (2003).[1] Safe and efficient process for the preparation of 4-chloro-6,7-dimethoxyquinoline. Organic Process Research & Development.
Sources
- 1. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 2. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
Scalable manufacturing processes for 4-Chloro-6,7-dimethylquinoline intermediates
Executive Summary & Strategic Context
This application note details the process engineering and chemical protocols for the scalable synthesis of 4-Chloro-6,7-dimethylquinoline . This scaffold is a critical heterocyclic building block, structurally analogous to the 6,7-dimethoxy intermediates used in VEGFR inhibitors (e.g., Tivozanib, Cabozantinib).
Critical Scope Clarification: While the 6,7-dimethoxy analog is widely documented for approved kinase inhibitors, this protocol specifically addresses the 6,7-dimethyl variant (derived from 3,4-dimethylaniline). This lipophilic core is increasingly relevant in next-generation antimalarials and specific tyrosine kinase inhibitors where metabolic stability (avoiding O-dealkylation) is required.
Scale-Up Challenges Addressed:
-
Thermal Management: The Gould-Jacobs cyclization requires temperatures >250°C, presenting heat transfer and safety challenges at scale.
-
Chlorination Safety: The conversion of the 4-hydroxy intermediate using phosphoryl chloride (POCl
) generates metastable phosphorodichloridic acid species, posing severe explosion risks during quenching. -
Regioselectivity: Ensuring exclusive cyclization at the 6,7-position over the 5,6-isomer.
Retrosynthetic Strategy & Pathway
The most robust industrial route utilizes the Gould-Jacobs reaction . This pathway is preferred over the Skraup or Combes syntheses due to milder initial conditions and higher regiocontrol, driven by the steric influence of the 3,4-dimethyl substitution pattern.
Diagram 1: Synthetic Workflow
Figure 1: The linear Gould-Jacobs sequence optimized for regioselectivity and yield.
Detailed Experimental Protocols
Stage 1: Enamine Condensation
Objective: Formation of diethyl (((3,4-dimethylphenyl)amino)methylene)malonate.
Rationale: This step is an addition-elimination reaction. Driving the equilibrium requires the efficient removal of ethanol.
-
Reagents:
-
3,4-Dimethylaniline (1.0 equiv)
-
Diethyl ethoxymethylenemalonate (EMME) (1.05 equiv)
-
-
Protocol:
-
Charge the reactor with 3,4-dimethylaniline.
-
Add EMME slowly at room temperature (mild exotherm possible).
-
Heat the mixture to 110–120°C .
-
Process Control: Apply partial vacuum (approx. 200 mbar) or a nitrogen sweep to continuously distill off the ethanol byproduct.
-
Monitor by HPLC until aniline content is <0.5%.
-
Work-up: The product often solidifies upon cooling. Recrystallize from Ethanol/Hexane if purity <98%.
-
Stage 2: Thermal Cyclization (Critical Step)
Objective: Intramolecular cyclization to form ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate.
Engineering Constraint: This reaction proceeds via a ketene intermediate and requires temperatures exceeding 250°C. Standard steam-heated reactors are insufficient; hot oil systems (Dowtherm A) or electric heating mantles are required.
-
Reagents:
-
Enamine Intermediate (from Stage 1)
-
Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) - 10 volumes.
-
-
Protocol:
-
Pre-heat Dowtherm A to 255–260°C in the reactor.
-
Safety Note: Ensure the reactor is equipped with a high-capacity condenser to reflux the solvent while allowing any residual ethanol to escape.
-
Add the Enamine intermediate portion-wise (solid addition) or as a pre-heated melt/slurry. Rapid addition is preferred to minimize polymerization side-reactions.
-
Maintain temperature at 255°C for 45–60 minutes.
-
Cooling: Cool slowly to 80°C. The quinolone ester will precipitate.
-
Filtration: Filter the warm slurry. Wash the cake with toluene or hexane to remove residual Dowtherm A.
-
Stage 3: Saponification & Decarboxylation
Objective: Removal of the C3-ester group to yield 4-hydroxy-6,7-dimethylquinoline.
-
Protocol:
-
Suspend the wet cake from Stage 2 in 10% NaOH (aq).
-
Reflux (100°C) for 2 hours to hydrolyze the ester (forms the soluble carboxylate salt).
-
Acidify with HCl to pH 4–5 to precipitate the 3-carboxylic acid.
-
Decarboxylation: Isolate the acid and heat in a high-boiling solvent (e.g., sulfolane) or neat at 220°C until CO
evolution ceases. -
Alternative One-Pot: Hydrolysis in 50% H
SO at reflux often effects concomitant decarboxylation.
-
Stage 4: Chlorination (Safety Critical)
Objective: Conversion of the tautomeric 4-hydroxy group to the 4-chloro moiety using POCl
Safety Mechanism: The reaction produces phosphorodichloridic acid (
-
Reagents:
-
4-Hydroxy-6,7-dimethylquinoline (1.0 equiv)
-
Phosphoryl chloride (POCl
) (3.0 – 5.0 equiv) -
Catalytic DMF (optional, Vilsmeier-Haack activation)
-
-
Protocol:
-
Charge solid quinolone to the reactor.
-
Add POCl
at room temperature. -
Heat to reflux (105°C). The slurry will dissolve as the reaction proceeds.
-
IPC: Monitor consumption of starting material by HPLC (Quinolone peak disappears).
-
Distillation: Distill off excess POCl
under reduced pressure. Do not distill to dryness—leave a stirrable oil. -
Quenching (The "Reverse Quench" Method):
-
Prepare a separate vessel with ice-water and ammonia/NaOH (pH control).
-
Slowly dose the organic reaction mass into the aqueous base.
-
Never add water to the hot reaction mass.
-
-
Extraction: Extract the product into Dichloromethane or Toluene.
-
Isolation: Evaporate solvent to yield the off-white solid this compound.
-
Process Safety & Engineering Controls
Diagram 2: Chlorination Quench Safety Loop
The following diagram illustrates the mandatory engineering controls for the POCl
Figure 2: Automated safety loop for the reverse quench of phosphorous oxychloride mixtures.
Quantitative Data Summary
| Parameter | Stage 1 (Enamine) | Stage 2 (Cyclization) | Stage 4 (Chlorination) |
| Temperature | 110°C | 255°C | 105°C (Reflux) |
| Key Solvent | None (Neat) | Dowtherm A | POCl |
| Typical Yield | 90–95% | 75–85% | 85–92% |
| Major Hazard | Ethanol flammability | Thermal burns / Flash fire | Exothermic hydrolysis / HCl gas |
| IPC Method | HPLC (Area %) | HPLC / NMR | HPLC (SM < 1.0%) |
References
-
BenchChem. (2025).[2] Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Retrieved from
-
Organic Syntheses. (1955). 3,4-Dimethylaniline Synthesis. Org. Synth. Coll. Vol. 3, p.307. Retrieved from
-
National Institutes of Health (NIH). (2011). POCl3 chlorination of 4-quinazolones: Safety and Mechanism. Retrieved from
-
American Chemical Society. (2020). Development of a Robust Scale-Up Synthetic Route for Quinazoline Derivatives. Retrieved from
-
ResearchGate. (2025). Safe Quenching of Energetic Metastable Intermediates in POCl3 Hydrolysis. Retrieved from
Sources
Application Note: High-Efficiency Chlorination of 4-Hydroxy-6,7-dimethylquinoline
Abstract
The conversion of 4-hydroxy-6,7-dimethylquinoline (also known as 6,7-dimethylquinolin-4(1H)-one) to its chloro-derivative, 4-chloro-6,7-dimethylquinoline , is a pivotal transformation in the synthesis of receptor tyrosine kinase inhibitors and antimalarial scaffolds. This guide provides a definitive protocol for this deoxychlorination, prioritizing the use of Phosphorus Oxychloride (
Introduction & Mechanistic Rationale
The Challenge of the Substrate
The starting material exists in a tautomeric equilibrium between the 4-hydroxy (enol) and 4-quinolone (keto) forms. While the keto form predominates in solid state and neutral solution, the reaction proceeds via the hydroxy tautomer. The 6,7-dimethyl substitution pattern increases the electron density of the aromatic ring, making the C4 position less electrophilic than in unsubstituted quinolines. Therefore, a potent electrophilic activating agent is required to convert the hydroxyl group into a good leaving group.
Reagent Selection Guide
| Reagent | Suitability | Pros | Cons |
| High | Industry standard; optimal boiling point (106°C) for reaction kinetics; acts as both solvent and reagent. | Highly water-sensitive; exothermic quench. | |
| Medium | Lower boiling point (76°C) often requires prolonged reaction times; easier to remove excess by evaporation. | Less reactive for electron-rich quinolines; often requires DMF catalysis. | |
| Low | Very high reactivity; often leads to over-chlorination or side products. | Solid reagent difficult to handle on scale; extremely vigorous quench. |
Reaction Mechanism
The reaction follows a Vilsmeier-Haack-type mechanism.[1] The quinoline oxygen attacks the electrophilic phosphorus, forming a dichlorophosphate intermediate. This converts the poor leaving group (-OH) into an excellent one (-OP(O)Cl
Experimental Protocol: The "Gold Standard" Method
This protocol uses neat
Materials
-
Substrate: 4-Hydroxy-6,7-dimethylquinoline (1.0 eq)
-
Reagent: Phosphorus Oxychloride (
) (5.0 - 8.0 eq) -
Base (for workup): Ammonium Hydroxide (25%) or Sodium Bicarbonate (sat. aq.)
-
Solvent (Workup): Dichloromethane (DCM) or Ethyl Acetate
Step-by-Step Procedure
Step 1: Setup & Addition
-
Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a
drying tube or line. Moisture exclusion is critical. [2] -
Charge the flask with 4-Hydroxy-6,7-dimethylquinoline (e.g., 10.0 g, 57.7 mmol).
-
Optional: Add anhydrous Toluene (5 volumes) if thermal mass control is needed.
-
Slowly add
(e.g., 27 mL, ~290 mmol) at room temperature.-
Note: A slight exotherm may occur.[2]
-
Step 2: Reaction
-
Heat the mixture to reflux (100–110°C) .
-
Maintain reflux for 2 to 4 hours .
-
Monitoring: The suspension should turn into a clear, dark solution.
-
TLC Check: Eluent [Ethyl Acetate:Hexanes 1:1]. Starting material (
, streaks) converts to Product ( , distinct spot).
-
Step 3: Quenching (Safety Critical)
The quenching of excess
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of excess
. Do not distill to dryness; leave a viscous oil. -
Ice Quench Method:
-
Prepare a beaker with crushed ice (approx. 100g per 10g substrate).
-
Slowly pour the oily residue onto the stirring ice.
-
Alternative: Dissolve residue in DCM first, then pour into ice water.
-
Step 4: Neutralization & Isolation
-
The quenched aqueous mixture will be acidic (pH < 1).
-
Slowly add 25%
or sat. with vigorous stirring until pH reaches 8–9.-
Observation: The product typically precipitates as a off-white/tan solid at basic pH.
-
-
Extraction: Extract with DCM (
mL). -
Wash combined organics with Brine, dry over anhydrous
, and filter. -
Concentrate in vacuo to yield the crude solid.
Step 5: Purification
-
Recrystallization: Boiling Hexanes or Heptane/Ethyl Acetate (9:1).
-
Yield Expectation: 85–95%.
-
Characterization: this compound is typically a white to pale yellow solid.
Process Workflow Diagram
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield / Reversion to SM | Hydrolysis during workup. | If the quench is too hot or acidic for too long, the Cl group hydrolyzes back to OH. Neutralize quickly and keep cold. |
| Incomplete Reaction | Old/Wet | |
| Sticky/Tar Product | Polymerization or decomposition. | Avoid heating above 120°C. Use Toluene as a co-solvent to moderate temperature. |
| Safety: Runaway Exotherm | Water in reaction vessel.[2][4] | Ensure all glassware is oven-dried. The reaction of |
References
- Preparation of 4-chloro-6,7-dimethoxyquinoline.
-
POCl3 Chlorination of 4-quinazolones. National Institutes of Health (NIH) / PubMed. [Link]
-
Synthesis of substituted 6,7-dihydroxy-4-quinazolineamines. MDPI Molecules. [Link][3]
-
Common hazards and safety in using POCl3. Organic Syntheses, Coll. Vol. 6, p.1. [Link]
Sources
Troubleshooting & Optimization
Improving reaction yields in the synthesis of 4-Chloro-6,7-dimethylquinoline
Executive Summary
This technical guide addresses yield and purity bottlenecks in the synthesis of 4-Chloro-6,7-dimethylquinoline , a critical scaffold likely used as a precursor for tyrosine kinase inhibitors (analogous to the Cabozantinib intermediate).[1]
The synthesis typically follows the Gould-Jacobs reaction pathway starting from 3,4-dimethylaniline. Our analysis identifies three critical "Yield Killers":
-
Regioselectivity Drift: Competition between the desired 6,7-dimethyl and the 5,6-dimethyl isomers during cyclization.
-
Oxidative Tarring: Degradation of the electron-rich dimethyl ring during high-temperature cyclization.
-
Chlorination Inefficiency: Incomplete conversion or hydrolysis during the POCl3 step.
Part 1: Diagnostic Hub
Before altering your protocol, use this decision tree to pinpoint the exact stage of failure.
Figure 1: Diagnostic decision tree for isolating yield loss factors.
Part 2: Technical Modules
Module 1: The Cyclization Bottleneck (Gould-Jacobs)
The Problem: The thermal cyclization of the enamine (derived from 3,4-dimethylaniline + EMME) requires high temperatures (~250°C).[1] The electron-rich dimethyl ring is highly susceptible to oxidation at these temperatures, leading to "black tar" formation and severe yield loss.
Protocol Optimization:
| Parameter | Standard Protocol | Optimized Protocol | Why? (Causality) |
|---|---|---|---|
| Solvent | Diphenyl ether (Dowtherm A) | Dowtherm A + N₂ Sparging | Oxygen at 250°C attacks the methyl groups (benzylic oxidation), creating radical polymers (tar).[1] |
| Concentration | High (1:5 w/v) | Dilute (1:10 - 1:15 w/v) | High concentration favors intermolecular polymerization over intramolecular cyclization.[1] |
| Temperature | Reflux (~255°C) | Controlled 245-250°C | Exceeding 260°C accelerates degradation exponentially.[1] |
Critical Step:
Do not just blanket the reaction with nitrogen. You must sparge (bubble) nitrogen through the solvent for 30 minutes before heating to remove dissolved oxygen.[1]
Module 2: Regioselectivity & Isomer Control
The Problem: 3,4-Dimethylaniline has two ortho-positions for cyclization:
-
Position 2 (Hindered): Flanked by the C3-methyl group.[1] Cyclization here yields the desired 6,7-dimethylquinoline .
-
Position 6 (Unhindered): Flanked by a proton.[1] Cyclization here yields the 5,6-dimethylquinoline impurity.
Counter-intuitively, the Gould-Jacobs reaction often favors the sterically hindered product (6,7-isomer) due to electronic effects, but the 5,6-isomer is a persistent contaminant (5–15%) that lowers the melting point and yield.[1]
Purification Strategy (Self-Validating):
-
Do not purify the acrylate: Cyclize the crude enamine.
-
Purify at the 4-Hydroxy Stage: The 6,7-dimethyl-4-hydroxyquinoline is significantly less soluble in organic solvents than the 5,6-isomer.
-
Protocol: Triturate the crude cyclization solid in boiling ethanol or acetic acid .
-
Validation: Filter hot.[2] The solid cake is enriched in the 6,7-isomer. The filtrate contains the 5,6-isomer and tars.
-
Module 3: The Chlorination Step (POCl₃)
The Problem: Conversion of the 4-hydroxy intermediate to 4-chloro is often stalled by "stuck" reaction kinetics or hydrolysis.
The "Vilsmeier" Boost Protocol: Standard reflux in neat POCl₃ is often insufficient for electron-rich quinolines.
-
Dry Conditions: Ensure the 4-hydroxy starting material has moisture content <0.5%. Water reacts with POCl₃ to form phosphoric acid, which coats the particles and stops the reaction.
-
Catalysis: Add 0.1 equivalents of DMF (Dimethylformamide) to the POCl₃ mixture.
-
Workup (Safety & Yield):
-
Quench the reaction mixture into ice/ammonia (pH 8-9).
-
Yield Tip: Do not quench into acid. The 4-chloroquinoline is basic; in acid, it stays soluble in water and is lost. Ensure the final pH is >8 to precipitate the free base.
-
Part 3: Frequently Asked Questions (FAQ)
Q1: My reaction mixture turns solid during the POCl₃ step. Is this normal?
-
A: Yes, but it's risky.[1] As the Vilsmeier complex forms, the mixture thickens.
-
Fix: Use a higher volume of POCl₃ (5-6 vol) or dilute with anhydrous toluene/acetonitrile.[1] Toluene allows for easier stirring and better heat transfer.
-
Q2: Can I use Microwave irradiation for the cyclization?
-
A: Yes, and it often improves yield by reducing reaction time (minutes vs hours), minimizing tar formation.[1]
-
Conditions: 250°C, 10-20 mins, in Diphenyl ether. However, this is hard to scale beyond gram quantities.[1] For scale-up, stick to the N₂-sparged thermal method.
-
Q3: How do I distinguish the 6,7-dimethyl isomer from the 5,6-dimethyl isomer?
-
A: 1H NMR is definitive.
References
-
Gould, R. G., & Jacobs, W. A. (1939).[1][8][9] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.[1] Link[1]
- Foundational text for the cycliz
-
Price, C. C., & Roberts, R. M. (1946).[1] "The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester."[3][5] Journal of the American Chemical Society, 68(7), 1204–1208.[1] Link[1]
- Details the mechanism and side reactions of the acrylate cycliz
-
Lumb, J. P., et al. (2015).[1] "A Practical Synthesis of 4-Chloroquinolines." Organic Process Research & Development. (General reference for POCl3/DMF optimization).
-
Exelixis, Inc. (2010).[1] "Malate Salt of N-(4-{[6,7-bis(methyloxy)quinolin-4-yl]oxy}phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide." World Intellectual Property Organization Patent WO2010083414. Link[1]
- Provides industrial-scale insights for the analogous 6,7-dimethoxy system, highly relevant for workup and isol
Sources
- 1. mdpi.com [mdpi.com]
- 2. prepchem.com [prepchem.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. CN114437071A - Process for preparing purine derivatives - Google Patents [patents.google.com]
- 5. ablelab.eu [ablelab.eu]
- 6. Frontiers | Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes [frontiersin.org]
- 7. Page loading... [guidechem.com]
- 8. Gould-Jacobs Reaction [drugfuture.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: 4-Chloro-6,7-dimethylquinoline Stability & Handling
Topic: Minimizing Hydrolysis Side-Reactions of 4-Chloro-6,7-dimethylquinoline
Document ID: TSC-QD-4CL-001 Last Updated: 2026-02-09 Status: Active
Core Directive: The Hydrolysis Challenge
The Issue:
this compound is a highly reactive electrophile designed for Nucleophilic Aromatic Substitution (
The Mechanism: The reaction is driven by the electrophilicity of the C4 position. Water acts as a competitive nucleophile against your desired amine or alkoxide. The presence of trace acid (often generated as HCl during the reaction) protonates the quinoline nitrogen, dramatically lowering the activation energy for water attack.
Mechanism Visualization
The following diagram illustrates the competitive pathways between the desired
Caption: Figure 1. Competitive pathways. Path A represents the desired substitution. Path B shows the hydrolysis cascade leading to the stable quinolone tautomer.
Troubleshooting Guide (FAQ Format)
Q1: I see a new peak at RRT ~0.85 on HPLC that grows over time. What is it?
Diagnosis: This is almost certainly the 6,7-dimethylquinolin-4(1H)-one (hydrolysis product).
-
Why it happens: The 4-hydroxy tautomer is more polar than the 4-chloro starting material, typically eluting earlier on reverse-phase C18 columns.
-
Immediate Action: Check the water content of your reaction solvent. If using DMF or DMSO, they are hygroscopic and likely absorbed atmospheric moisture.
-
Correction: Switch to "Anhydrous" grade solvents packed under Argon/Nitrogen, or store solvents over activated 4Å molecular sieves for 24 hours before use.
Q2: My reaction stalled at 80% conversion. Should I add more acid catalyst?
Warning: NO.
-
Reasoning: While acid catalysis (e.g., HCl in dioxane) facilitates
by protonating the ring nitrogen, it equally catalyzes hydrolysis. If you have any water present, adding acid will accelerate the destruction of your starting material. -
Better Approach: If the reaction stalls, it is likely due to the accumulation of HCl (byproduct) inhibiting the free amine nucleophile. Add a non-nucleophilic base (e.g., DIPEA or 2,6-Lutidine) to scavenge the proton, rather than adding more acid.
Q3: Can I wash the crude reaction mixture with aqueous HCl?
Risk Assessment: High Risk.
-
Explanation: While 4-aminoquinolines are stable in acid, unreacted 4-chloro starting material is not . An acidic aqueous wash will hydrolyze any remaining starting material into the quinolone impurity, which is notoriously difficult to separate from the product due to poor solubility.
-
Protocol Shift: Quench the reaction with a cold, buffered solution (e.g., sat. NaHCO3) rather than strong acid or base. Keep the temperature < 5°C during quench to kinetically inhibit hydrolysis.
Validated Protocols for Stability
Protocol A: Solvent Drying & Handling
Standard solvents (DMF, DMAc) often contain 100-500 ppm water, which is sufficient to degrade 4-chloroquinolines at high temperatures.
| Parameter | Specification | Method |
| Solvent Grade | Anhydrous (>99.8%) | Karl Fischer (KF) Titration |
| Max Water Content | < 50 ppm | Critical Threshold |
| Drying Agent | 4Å Molecular Sieves | Activated at 300°C for 4h |
| Storage | Septum-sealed, Argon balloon | Prevent atmospheric exchange |
Step-by-Step:
-
Activate Sieves: Heat 4Å molecular sieves in a vacuum oven at 200–300°C for 4 hours. Cool under nitrogen.
-
Solvent Treatment: Add 10% w/v activated sieves to the solvent (e.g., DMF or Toluene). Let stand for 24 hours.
-
Validation: Draw a sample via syringe (do not pour) and test via Karl Fischer coulometer. Ensure water is < 50 ppm.
Protocol B: Reaction Monitoring (IPC)
Do not rely on TLC alone; the quinolone impurity can streak or co-elute.
-
Sampling: Take 50 µL of reaction mixture.
-
Quench: Immediately dilute into anhydrous Methanol (not water/acetonitrile).
-
Note: Diluting in water continues the hydrolysis reaction in the vial before injection.
-
-
Analysis: Inject onto HPLC immediately.
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Gradient: 5% B to 95% B.
-
Detection: 254 nm.
-
Target: 4-Chloro starting material should decrease; Product should increase. If "Impurity B" (Quinolone) exceeds 2%, stop and re-evaluate moisture control.
-
Scientific Rationale & Grounding
The "6,7-Dimethyl" vs. "6,7-Dimethoxy" Analogy
While specific literature on the 6,7-dimethyl variant is less voluminous than the 6,7-dimethoxy (Cabozantinib intermediate) analog, the chemical behavior is governed by the 4-chloroquinoline core.
-
Electronic Effects: The 6,7-dimethyl groups are weak electron donors (inductive effect). This makes the 4-position slightly more electrophilic than the dimethoxy analog (where resonance donation from oxygen strongly deactivates the ring). Consequently, the dimethyl variant is theoretically more susceptible to hydrolysis than the dimethoxy variant described in Cabozantinib literature [1, 2].
-
Leaving Group Lability: The chloride at C4 is activated by the ring nitrogen. Protonation or Lewis acid complexation at the nitrogen pulls electron density, making C4 a "hard" electrophile susceptible to hard nucleophiles like water [3].
Thermodynamic Sink
The hydrolysis product, 4-hydroxy-6,7-dimethylquinoline, rapidly tautomerizes to the quinolone form. This tautomerization is driven by the high bond energy of the C=O bond and the stability of the NH lactam system. Once formed, this compound is chemically inert to standard
References
-
Vertex AI Search (Patent Analysis). Cabozantinib intermediate 4-hydroxy-6,7-dimethoxyquinoline and preparation method thereof. CN105111141A. (Demonstrates the lability of the 4-position and the conditions required to form/prevent the hydroxy species). Link
-
World Intellectual Property Organization. Process for the preparation of Cabozantinib. WO2019234761A1. (Details the strict anhydrous conditions—potassium tert-butoxide in DMAc—required to couple 4-chloro-6,7-dimethoxyquinoline without hydrolysis). Link
-
National Institutes of Health (PMC). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. (Mechanistic parallel: Explains the energetic favorability of C4 substitution and the role of nitrogen protonation). Link
-
MDPI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. (Discusses the tautomeric stability of quinolinones and the irreversibility of the hydrolysis pathway). Link
Technical Support Center: Strategies for the Removal of Phosphorus Oxychloride (POCl₃) Residues from Quinoline Products
This technical guide is designed for researchers, scientists, and professionals in drug development who utilize phosphorus oxychloride (POCl₃) in the synthesis of quinoline derivatives. The following content provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the post-reaction workup, ensuring product purity and process safety.
Introduction: The Challenge of POCl₃ in Quinoline Synthesis
Phosphorus oxychloride is a powerful and widely used reagent in organic synthesis, particularly for reactions such as the Vilsmeier-Haack and Bischler-Napieralski cyclizations, which are instrumental in forming the quinoline scaffold.[1][2] While highly effective, the use of excess POCl₃ necessitates a meticulous and well-understood workup procedure to remove residual reagent and its byproducts. Incomplete removal can lead to product contamination, downstream reaction failures, and significant safety hazards.
This guide will explore the underlying chemical principles of POCl₃ quenching and provide practical, field-proven protocols to ensure the successful isolation of pure quinoline products.
Core Principles: Understanding the Chemistry of POCl₃ Removal
The removal of POCl₃ is fundamentally a process of controlled hydrolysis. POCl₃ reacts exothermically with water to produce phosphoric acid (H₃PO₄) and hydrochloric acid (HCl).[3][4][5][6]
Reaction: POCl₃(l) + 3H₂O(l) → H₃PO₄(aq) + 3HCl(aq)
The primary challenges arise from:
-
The high exothermicity of the hydrolysis reaction.
-
The potential for incomplete hydrolysis, leading to the formation of metastable and energetic intermediates.
A critical aspect of a successful workup is managing the heat generated and ensuring the complete conversion of all phosphorus-containing reactive species to phosphoric acid.
The Danger of Incomplete Hydrolysis
Quenching POCl₃, especially at low temperatures, can be deceptively sluggish.[7] This can lead to the accumulation of unreacted POCl₃ and partially hydrolyzed intermediates, such as phosphorodichloridic acid (Cl₂P(O)OH) and phosphorodichloridates.[8][9][10] These species are themselves reactive and can undergo delayed, rapid exothermic decomposition, posing a significant risk of a runaway reaction.[8][9][10][11] Studies using ³¹P NMR have successfully identified these metastable intermediates, underscoring the importance of ensuring a complete and thorough quench.[8][9][10]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Quenching Excess POCl₃
Q1: What is the safest and most effective method for quenching a reaction mixture containing a large excess of POCl₃?
A1: The recommended and safest procedure is a "reverse quench" .[11] This involves the slow, controlled addition of the cold reaction mixture to a vigorously stirred quenching solution. This ensures that POCl₃ is always the limiting reagent in the quenching flask, allowing for better management of the exotherm.
Recommended Quenching Solutions:
-
Ice/Saturated Sodium Bicarbonate (NaHCO₃) Slurry: This is a standard and effective method. The ice helps to absorb the heat of reaction, while the bicarbonate neutralizes the resulting HCl and phosphoric acid.[12]
-
Aqueous Sodium Acetate (NaOAc) Solution: Quenching into a warm (35-40°C) sodium acetate solution can be particularly effective.[11] This slightly elevated temperature ensures the immediate and complete hydrolysis of POCl₃ and its intermediates, preventing their accumulation and the risk of a delayed exotherm.[11]
Q2: I observed an initial lack of reaction when quenching on ice, followed by a sudden, violent exotherm. What happened?
A2: This is a classic sign of incomplete hydrolysis and the accumulation of metastable intermediates.[7][11] POCl₃ is not very soluble in cold water, and the initial reaction rate can be slow.[7] As you add more of the reaction mixture, the unreacted POCl₃ builds up. Eventually, enough heat is generated to accelerate the hydrolysis, leading to a dangerous runaway reaction. To prevent this, ensure vigorous stirring and consider the warm sodium acetate quench method described above to ensure immediate reaction upon addition.[11]
Section 2: Workup and Purification of Quinoline Products
Q3: My quinoline product is basic. How does this affect the extraction process after quenching?
A3: The basicity of your quinoline derivative is a critical consideration for an efficient extraction. Quinoline itself has a pKa of approximately 4.9 for its conjugate acid, making it a weak base.[13]
-
Acidic Conditions (pH < 4): Your quinoline product will be protonated, forming a salt (e.g., quinolinium chloride). This salt is typically water-soluble and will remain in the aqueous layer.[14][15]
-
Neutral to Basic Conditions (pH > 7): The quinoline will be in its neutral, free-base form. This form is less soluble in water and more soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, or toluene.[14][16]
Therefore, after quenching and neutralizing the excess acid, ensure the pH of the aqueous layer is adjusted to be neutral or slightly basic (pH 7-8) before extracting with your organic solvent.[12] This maximizes the partitioning of your product into the organic phase.
Q4: I'm consistently getting an emulsion during the extraction. How can I resolve this?
A4: Emulsion formation is a common problem, especially when the reaction mixture contains high concentrations of salts or surfactant-like impurities.[17][18] Here are several techniques to break an emulsion:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.[17]
-
Dilute the Organic Layer: Adding more of your organic extraction solvent can sometimes break the emulsion.
-
Filter through Celite: For stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can help to coalesce the dispersed droplets.[17]
-
Gentle Swirling: Instead of vigorous shaking in the separatory funnel, use gentle, repeated inversions to mix the layers. This can prevent emulsion formation in the first place.
Q5: My final product is a sticky, oily residue that is difficult to handle. What causes this and how can I purify it?
A5: Sticky residues are often due to the presence of phosphoric acid and its derivatives, which can be viscous. This indicates an inefficient workup.
-
Improve Washing: Ensure you are thoroughly washing the combined organic extracts with water and then brine to remove water-soluble phosphorus species.
-
Acid-Base Purification: For a basic quinoline product, you can try an acid wash. Dissolve the crude product in an organic solvent, extract with dilute acid (e.g., 1M HCl) to move the product into the aqueous layer as its salt, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then re-basify the aqueous layer and extract your purified product back into an organic solvent.
-
Chromatography: If other methods fail, column chromatography is a reliable method for removing polar, phosphorus-containing impurities.
Section 3: Analytical Confirmation of Purity
Q6: How can I confirm that all phosphorus-containing residues have been removed from my final quinoline product?
A6: Visual inspection and standard characterization (NMR, LC-MS) are often sufficient. However, for applications in drug development where stringent purity is required, more sensitive techniques are necessary.
-
³¹P NMR Spectroscopy: This is a direct method to detect phosphorus-containing impurities. The absence of signals in the ³¹P NMR spectrum is strong evidence of purity.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive elemental analysis technique that can detect trace amounts of phosphorus.[19][20][21] It is the gold standard for quantifying elemental impurities in pharmaceutical samples.
Data Summary & Protocols
Key Physical Properties
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Solubility |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 105.8 | 1.25 | 1.645 | Reacts with water; soluble in many organic solvents.[3][4][5][6] |
| Quinoline | C₉H₇N | 129.16 | 237 | -15 | 1.093 | Slightly soluble in cold water; soluble in hot water and most organic solvents.[16] |
Experimental Protocols
Protocol 1: Reverse Quench using Ice/Sodium Bicarbonate
-
Preparation: In a separate flask large enough to contain at least 5-10 times the volume of your reaction mixture, prepare a slurry of crushed ice and saturated aqueous sodium bicarbonate. Equip the flask with a mechanical stirrer and a thermometer.
-
Cooling: Cool your reaction mixture containing excess POCl₃ in an ice bath to below 10°C.
-
Addition: Slowly add the cold reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.
-
Temperature Control: Carefully monitor the temperature of the quenching mixture. Maintain it below 20°C by controlling the rate of addition and adding more ice if necessary.[12]
-
Neutralization: Once the addition is complete, continue stirring until all ice has melted and CO₂ evolution has ceased. Check the pH of the aqueous layer to ensure it is neutral to slightly basic (pH 7-8).[12]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., DCM, Ethyl Acetate) three times.
-
Workup: Combine the organic layers, wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Reverse Quench using Warm Sodium Acetate
-
Preparation: In a separate flask, prepare an aqueous solution of sodium acetate (NaOAc). The amount should be sufficient to hydrolyze and neutralize all POCl₃. Equip the flask with a mechanical stirrer and a thermometer.
-
Heating: Gently warm the sodium acetate solution to 35-40°C.
-
Addition: Slowly add the reaction mixture dropwise to the warm, vigorously stirred sodium acetate solution.
-
Completion: After the addition is complete, stir for an additional 30-60 minutes to ensure complete hydrolysis.
-
Extraction & Workup: Cool the mixture to room temperature and proceed with the extraction and workup as described in Protocol 1 (steps 6 and 7).
References
-
Vedantu. Quinoline: Structure, Properties & Uses Explained. [Link]
-
Wikipedia. Quinoline. [Link]
-
Scribd. Preparation and Properties of Quinoline. [Link]
-
ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
ResearchGate. A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
ACS Publications. Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. [Link]
-
ResearchGate. How can I properly quench POCl3?. [Link]
-
MDPI. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. [Link]
-
ResearchGate. Solubility and hydrogen-ion concentration of quinine salts. Part I. Effect of the quinoline and Quinuclidine nitrogens. [Link]
-
ResearchGate. An Analytical Procedure by the Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for the Quantitation of Total Phosphorus Content on the Surface of the Manufacturing Equipment for Oligonucleotides. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]
-
Reddit. Having some troubles with a Vislmeier-Haack reaction. [Link]
-
ACS Publications. Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. [Link]
-
ResearchGate. Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Request PDF. [Link]
-
PubMed Central. Hybrid Quinolinyl Phosphonates as Heterocyclic Carboxylate Isosteres: Synthesis and Biological Evaluation against Topoisomerase 1B (TOP1B). [Link]
-
phosphorus by microwave digestion and analysis by icp or icp-ms. [Link]
-
Wikipedia. Phosphoryl chloride. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Biotage. Tackling emulsions just got easier. [Link]
-
Testbook. Phosphorus Oxychloride (POCl₃): Preparation, Properties & Uses Explained. [Link]
-
AWS. Hydrolysis of Phosphoryl Trichloride (POCl3). Characterization, In Situ Detection and Safe Quenching of Energetic Metastable. [Link]
-
PubMed. Determination of phosphorus in small amounts of protein samples by ICP-MS. [Link]
-
YouTube. Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
PubMed Central. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
BYJU'S. Preparation of POCl3. [Link]
-
WordPress.com. My friend phosphorus oxychloride. [Link]
-
ResearchGate. POCl3-mediated synthesis of hydrolysis-prone 2-trifluoroethylbenzimidazoles | Request PDF. [Link]
- Google Patents.
-
Vedantu. Phosphorus Oxychloride (POCl3): Structure, Uses & Properties. [Link]
-
Chemistry LibreTexts. 4.6: Step-by-Step Procedures For Extractions. [Link]
-
YouTube. Low-Level Phosphorus Analysis on the Agilent 8900 Triple Quadrupole ICP-MS. [Link]
-
PubMed Central. Selective Substitution of POCl3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates. [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 4. testbook.com [testbook.com]
- 5. byjus.com [byjus.com]
- 6. Phosphorus Oxychloride (POCl3): Structure, Uses & Properties [vedantu.com]
- 7. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Quinoline - Wikipedia [en.wikipedia.org]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 21. Determination of phosphorus in small amounts of protein samples by ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Temperature for Nucleophilic Displacement of 4-Chloro Groups
Topic: Thermal Optimization of
Core Logic: The Kinetic/Thermodynamic Balance
Welcome to the Advanced Optimization Guide. In the context of drug development scaffolds (typically 4-chloroquinazolines or 4-chloropyrimidines ), the displacement of the chloride by an amine or alkoxide follows an Addition-Elimination (
Temperature is not just a rate accelerator here; it is the primary switch for controlling the Rate-Determining Step (RDS) , which is the nucleophilic attack to form the Meisenheimer complex.
The Thermal Paradox
-
Too Low (
C): The energy barrier to the Meisenheimer intermediate is not overcome. The reaction stalls or requires days, leading to "gumming" or non-specific degradation. -
Too High (
C): While (substitution rate) increases, (hydrolysis rate) often increases exponentially if any moisture is present. You also risk thermodynamic equilibration to the less active tautomer or regioisomer in poly-halogenated systems.
Standard Operating Procedures (SOPs)
Workflow A: The "Green" Kinetic Control (Preferred for Initial Screen)
Target: 4-Anilinoquinazolines (e.g., Gefitinib intermediates) Concept: Use a protic solvent that precipitates the product as the HCl salt, driving equilibrium forward via Le Chatelier’s principle.
-
Solvent: Isopropanol (IPA) or
-Butanol. -
Stoichiometry: 1.0 eq Substrate + 1.1 eq Nucleophile.
-
Temperature: Reflux (
C for IPA, C for BuOH). -
Duration: 2–4 hours.
-
Workup: Cool to
C. Filter the precipitated solid (HCl salt). Wash with cold IPA.
Workflow B: Microwave-Assisted High-Throughput
Target: Deactivated substrates (e.g., 4-chloropyridines) or sterically hindered amines.
Concept: Superheating solvent above boiling point to overcome high
-
Solvent: DCE/t-BuOH (1:1) or pure Water (if substrate stable).
-
Temperature:
C – C. -
Pressure: 10–15 bar (sealed vessel).
-
Duration: 10–20 minutes.
-
Note: Microwave heating is often 10–50x faster than thermal reflux for these scaffolds [1].
Decision Logic & Visualization
Diagram 1: Temperature Optimization Decision Tree
This logic gate helps you select the correct temperature/solvent system based on substrate reactivity.
Caption: Decision matrix for selecting temperature and solvent based on ring activation and nucleophile sensitivity.
Troubleshooting Center (Q&A)
Issue: Reaction Stalls at ~50% Conversion
User Question: "I am running a 4-chloroquinazoline substitution with a secondary amine in THF at reflux (
Diagnosis: The reaction temperature is insufficient to overcome the activation energy for the crowded secondary amine. Furthermore, the HCl byproduct may be protonating your nucleophile, killing the reaction.
Solution:
-
Switch Solvent: Move from THF (
C) to Dioxane ( C) or Toluene ( C) . The C jump will likely increase the rate by ~16x. -
Scavenger Base: Add DIPEA (2.0 eq) or use K₂CO₃ to neutralize the HCl generated. This prevents the amine nucleophile from becoming an unreactive ammonium salt.
Issue: Hydrolysis Impurity (The "Hydroxy" Peak)
User Question: "I see a growing impurity at M-18 (or M-Cl+OH) when heating my reaction to
Diagnosis:
You are observing the formation of the 4-hydroxy derivative (e.g., quinazolin-4-one). This is a classic "wet solvent" issue at high temperatures. Chloride is a good leaving group, but at
Solution:
-
Dry Your Solvent: Use anhydrous DMF/DMAc.
-
Lower Temperature: If possible, drop to
C and extend time. -
Alternative: Switch to Microwave heating at
C for 10 minutes. The short duration minimizes the window for the slower hydrolysis reaction compared to the fast amine substitution [3].
Issue: Regioselectivity in Dichloro-Systems
User Question: "I have a 2,4-dichloropyrimidine. I want to substitute at C4, but I'm getting a mixture of C2 and C4 at reflux."
Diagnosis: C4 is electronically more deficient (more reactive) than C2. However, at high temperatures (Thermodynamic Control), you lose selectivity.
Solution: Apply Kinetic Control (Low Temperature).
-
Perform the reaction at
C to Room Temperature . -
Use a stoichiometric amount of nucleophile (0.95 eq) to prevent "double hit."
-
Only heat if C4 is fully consumed and you want to hit C2.
Data & Comparison Tables
Comparison: Heating Methods for 4-Chloro Displacement
Data aggregated from standard optimization screens [1][3].
| Feature | Conventional Reflux | Microwave Irradiation |
| Heat Transfer | Convection (Wall-to-center) | Dielectric Heating (Volumetric) |
| Typical Time | 2 – 12 Hours | 5 – 20 Minutes |
| Solvent Limit | Limited by Boiling Point | Can exceed BP (Superheating) |
| Purity Profile | Lower (Prolonged thermal stress) | Higher (Cleaner profile) |
| Scalability | High | Low (Batch size limited) |
Solvent Selection Guide
| Solvent | Boiling Point ( | Use Case |
| DCM/THF | 40 / 66 | Too Low. Avoid unless substrate is highly reactive. |
| Isopropanol | 82 | Gold Standard. Good rate, product precipitates. |
| 1,4-Dioxane | 101 | Good for solubility, requires base scavenger. |
| n-Butanol | 117 | High temp protic. Excellent for unreactive amines. |
| DMF/DMAc | 153 / 165 | High temp aprotic. Hard to remove. Risk of hydrolysis. |
Visualizing the Pathway
Diagram 2: Reaction Coordinate & Energy Landscape
Understanding the activation energy (
Caption: The input of heat is required primarily to reach the Transition State leading to the Meisenheimer Complex. Once formed, elimination of Chloride is typically rapid.
References
-
Comparison of Microwave vs Conventional Heating: Title: A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Source: Universitas Scientiarum (2023). URL:[Link]
-
Hydrolysis Kinetics: Title: Kinetics of hydrolysis of tetrahydrozoline hydrochloride in aqueous solutions.[1] Source: ResearchGate (2025).[2][3] URL:[Link]
-
Microwave Efficiency in
: Title: Microwave Heating Outperforms Conventional Heating for a Thermal Reaction that Produces a Thermally Labile Product.[4] Source: Chemistry – An Asian Journal (2019).[4][5] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microwave Heating Outperforms Conventional Heating for a Thermal Reaction that Produces a Thermally Labile Product: Observations Consistent with Selective Microwave Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Controlling regio-selectivity in 6,7-dimethylquinoline derivatives
This guide functions as a Tier 3 Technical Support resource for researchers working with the 6,7-dimethylquinoline (6,7-DMQ) scaffold. It moves beyond basic textbook definitions to address the specific electronic and steric anomalies of this substrate.
Ticket Type: Advanced Synthesis & Functionalization Subject: Controlling Regioselectivity in 6,7-Dimethylquinoline Derivatives Status: Active[1][2]
Executive Summary
The 6,7-dimethylquinoline scaffold presents a unique "push-pull" challenge. The electron-donating methyl groups at C6 and C7 activate the benzenoid ring toward Electrophilic Aromatic Substitution (EAS), while the pyridine nitrogen deactivates the heterocyclic ring. Consequently, EAS targets C5 and C8 , while Nucleophilic/Radical substitution targets C2 .
The primary troubleshooting vector is the C5 vs. C8 competition during nitration or halogenation. Both positions are ortho to a methyl group, but they differ significantly in their steric environment relative to the pyridine ring.
Module 1: De Novo Synthesis (The Root Cause Fix)
Issue: "I cannot separate the 5-substituted isomer from the 8-substituted isomer." Diagnosis: Post-synthetic functionalization of the core often yields inseparable mixtures. The most robust fix is to install the substituent before building the quinoline ring.
Protocol: Modified Skraup/Doebner-Miller Synthesis
When starting with 3,4-dimethylaniline , cyclization can theoretically occur at C2 (crowded) or C6 (accessible).
-
Standard Outcome: Cyclization preferentially occurs at the less hindered position (C6 of the aniline), yielding 6,7-dimethylquinoline .
-
The "Crowded" Byproduct: Cyclization at C2 yields 5,6-dimethylquinoline .
-
Control Strategy: Use high-temperature acid catalysis (Skraup conditions) to favor the thermodynamic product (6,7-isomer).
Workflow Diagram: Synthesis Logic
Figure 1: Regiochemical outcome of Skraup synthesis applied to 3,4-dimethylaniline.
Module 2: Electrophilic Functionalization (EAS)
Issue: "Nitration is yielding a 60:40 mixture of 5-nitro and 8-nitro isomers." Technical Insight: In 6,7-dimethylquinoline, both C5 and C8 are activated by ortho-methyl groups.
-
C5 Environment: Flanked by the C6-Methyl and the C4-Hydrogen. The "buttressing effect" of the C6-Me pushes against C5 substituents.
-
C8 Environment: Flanked by the C7-Methyl and the Ring Nitrogen. While the N-lone pair is peri- to C8, under acidic nitration conditions, the N is protonated (
). This creates a Coulombic repulsion barrier for the incoming electrophile ( ) at C8.
Troubleshooting Guide: Nitration
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Protonation of pyridine ring deactivates entire system. | Increase temperature to 60-80°C; use fuming |
| Inseparable Isomers | Similar polarity of 5-nitro and 8-nitro. | Convert to Hydrohalide Salts: Dissolve crude mixture in warm dilute HCl. The 5-nitro isomer HCl salt often precipitates first due to different lattice packing energies. |
| Over-nitration | Dinitro species (5,8-dinitro) forming. | Stop reaction immediately upon consumption of starting material (monitor via TLC/LCMS). Do not let it "cook" overnight. |
Module 3: Pyridine Ring Functionalization (C2 Selectivity)
Issue: "I need to functionalize the C2 position, but EAS only hits the benzene ring."
Solution: Switch mechanisms. The pyridine ring is electron-deficient. You must use Nucleophilic Aromatic Substitution (
Protocol: Minisci C-H Alkylation
The Minisci reaction is highly selective for C2 (and C4 to a lesser extent) due to the stability of the radical intermediate alpha to the nitrogen.
Standard Recipe:
-
Substrate: 6,7-Dimethylquinoline (1.0 equiv).
-
Radical Source: Carboxylic acid (e.g., Pivalic acid) + Ammonium Persulfate +
(cat). -
Solvent: 10%
(aq) / Acetonitrile. -
Temp: 70°C.
Mechanism: The radical generated from the carboxylic acid attacks the protonated quinoline at C2.
Regioselectivity Map
Figure 2: Functionalization hot-spots on the 6,7-dimethylquinoline scaffold.
FAQ: Common User Tickets
Q: Can I use Friedel-Crafts alkylation to put a t-butyl group on the ring?
A: No. The quinoline nitrogen complexes with Lewis Acids (
Q: How do I distinguish the 5-isomer from the 8-isomer by NMR? A: Look for the NOE (Nuclear Overhauser Effect) signal.
-
5-substituted: The proton at C4 (pyridine ring) will show an NOE interaction with the substituent (if it has protons) or lack the interaction with H5. Crucially, H4 is a doublet usually around 8.0-8.5 ppm.
-
8-substituted: The proton at C8 is gone. You will see a strong NOE between the C7-Methyl protons and the substituent at C8.
Q: I'm getting a black tar during the Skraup synthesis. A: The reaction is too vigorous. Add the oxidizing agent (nitrobenzene or iodine) slowly. Alternatively, use the Sulfo-Mix method (pre-mix sulfuric acid and nitrobenzene) to moderate the exotherm.
References
-
Skraup Synthesis Regiochemistry
-
Electrophilic Substitution in Quinolines
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.
-
Minisci Reaction Selectivity
- Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Med. Chem. Commun., 2, 1135-1161.
-
Separation of Nitroquinoline Isomers
Sources
- 1. scispace.com [scispace.com]
- 2. Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iipseries.org [iipseries.org]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 10. mdpi.com [mdpi.com]
- 11. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Advanced Purity Analysis: A Comparative Guide to HPLC, UHPLC, and HILIC Methodologies
Executive Summary
In pharmaceutical development, purity analysis is not merely a regulatory checkbox; it is the safeguard of efficacy and patient safety. While High-Performance Liquid Chromatography (HPLC) remains the workhorse of the industry, modern demands for throughput and the increasing complexity of biomolecules have necessitated the adoption of Ultra-High Performance Liquid Chromatography (UHPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) .
This guide objectively compares these methodologies, providing experimental frameworks and decision-making logic for Senior Scientists and Laboratory Managers.
Part 1: The Landscape of Purity Analysis
Purity analysis quantifies the active pharmaceutical ingredient (API) relative to process-related impurities and degradation products. The choice of method dictates the Limit of Detection (LOD) , Resolution (
The Core Dilemma: Efficiency vs. Selectivity
-
HPLC (Standard): Robust, universal compatibility, but limited by diffusion rates in porous particles (3–5 µm).
-
UHPLC: Maximizes efficiency using sub-2 µm particles, requiring high-pressure instrumentation (>1000 bar).[1][2][3]
-
HILIC: Orthogonal selectivity for polar compounds that elute in the void volume of Reversed-Phase (RP) systems.
Part 2: Comparative Analysis – HPLC vs. UHPLC[1][2][3][4][5][6][7][8]
The transition from HPLC to UHPLC is governed by the Van Deemter equation , which describes the relationship between linear velocity (
Experimental Comparison Data
Scenario: Purity profiling of a small molecule drug substance (MW ~400 Da).
| Metric | Standard HPLC | UHPLC (Optimized) | Impact |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 50 mm x 2.1 mm, 1.7 µm | Geometric scaling reduces volume. |
| Backpressure | ~180 bar | ~950 bar | Requires specialized pumps/valves. |
| Flow Rate | 1.0 mL/min | 0.6 mL/min | Reduced solvent consumption. |
| Run Time | 25.0 min | 3.5 min | 7x Throughput Increase . |
| Peak Capacity ( | ~200 | ~250 | Higher resolving power for impurities. |
| Solvent Usage | 25 mL/run | 2.1 mL/run | 91% Cost Reduction . |
Scientific Insight:
While UHPLC offers superior speed and sensitivity (due to sharper peaks increasing
Part 3: The Polarity Frontier – RP-HPLC vs. HILIC[9]
Standard Reversed-Phase (RP) HPLC fails when analyzing highly polar impurities or metabolites, which often co-elute with the solvent front (void volume). HILIC provides an inverted elution order, retaining polar compounds.[5]
Decision Logic: Method Selection
The following diagram outlines the logical pathway for selecting the appropriate chromatographic mode based on analyte properties (Log P).
Figure 1: Decision tree for selecting chromatographic modes based on analyte hydrophobicity (Log P).
Part 4: Detailed Experimental Protocols
Protocol A: UHPLC Purity Analysis (Method Transfer)
Objective: Transfer a legacy HPLC method to UHPLC for high-throughput release testing.
1. System Suitability & Preparation[6][7]
-
Instrument: UHPLC System with low-dispersion tubing (ID < 0.12 mm) and Binary Pump (Max 15,000 psi).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Milli-Q grade).
-
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Rationale: Phosphoric acid suppresses silanol ionization on the column, improving peak shape for basic compounds. ACN has lower viscosity than Methanol, reducing backpressure.
-
2. Gradient Programming (Geometric Scaling)
To maintain the separation profile, the gradient time (
-
Step 1: Calculate Gradient Time (
) Where is column void volume and is flow rate. -
Step 2: Injection Volume Scaling
-
Critical Check: Ensure the injection solvent strength is weaker than the initial mobile phase to achieve on-column focusing .[8] If the sample is dissolved in 100% organic, it will cause peak broadening in UHPLC due to the small column volume.
-
3. Execution
-
Equilibration: Flush column with 10 column volumes (approx 5 mL) of initial conditions.
-
Blank Run: Inject mobile phase to identify system ghost peaks.
-
System Suitability Solution: Inject standard mixture (API + known impurities).
-
Acceptance Criteria: Resolution (
) > 2.0 between critical pair; Tailing Factor ( ) < 1.5.
-
-
Sample Analysis: Inject test samples in duplicate.
Part 5: Validation & Regulatory Compliance (ICH Q2(R2))
The recent ICH Q2(R2) revision emphasizes a lifecycle approach. When validating these methods, specific attention must be paid to:
-
Specificity:
-
Use a Diode Array Detector (DAD) to verify peak purity (spectral homogeneity) across the API peak to ensure no co-eluting impurities.
-
-
Linearity & Range:
-
For purity, the range must cover the reporting threshold (usually 0.05%) up to 120% of the nominal concentration.
-
-
Robustness (Critical for UHPLC):
-
Test small variations in flow rate (±0.1 mL/min) and column temperature (±2°C).
-
Self-Validating Step: If resolution drops below 1.5 during robustness testing, the method is not suitable for QC transfer.
-
Workflow Visualization: Validation Loop
Figure 2: The Analytical Procedure Lifecycle. ATP defines what "purity" means for the specific drug product before method selection begins.
References
-
Phenomenex. (2025).[1][2][3][9] HPLC vs UHPLC: Key Differences & Applications. Retrieved from
-
International Council for Harmonisation (ICH). (2023).[10] Validation of Analytical Procedures Q2(R2). Retrieved from
-
Thermo Fisher Scientific. (2019). HPLC or UHPLC? A Comparative Overview. Retrieved from
-
Chrom Tech, Inc. (2025).[7] Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from
-
Royal Society of Chemistry. Method Transfer Between Conventional HPLC and UHPLC. Retrieved from
Sources
- 1. chromtech.com [chromtech.com]
- 2. HPLC vs UHPLC – What are the differences? - LC Services [lcservicesltd.co.uk]
- 3. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 4. azom.com [azom.com]
- 5. agilent.com [agilent.com]
- 6. analyticsplus.wordpress.com [analyticsplus.wordpress.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. chromtech.com [chromtech.com]
- 10. database.ich.org [database.ich.org]
Comparative Guide: Mass Spectrometry Fragmentation of Dimethylquinolines (DMQs)
Executive Summary
Dimethylquinolines (DMQs) are critical isomeric markers in petrochemical profiling, coal tar analysis, and pharmaceutical synthesis.[1] However, they present a notorious analytical bottleneck: all isomers share a molecular weight (
This guide compares the MS Fragmentation Performance of DMQ isomers, demonstrating why standard "library matching" fails and how to utilize Diagnostic Ion Ratios and Energy-Resolved Fragmentation to achieve definitive identification. Unlike standard operating procedures (SOPs) that rely solely on Retention Indices (RI), this guide establishes a self-validating mass spectral fingerprinting protocol.
Part 1: The Isomer Challenge
In Electron Ionization (EI) MS, DMQs are robust aromatic systems.[1] They resist fragmentation, resulting in spectra dominated by the molecular ion (
The Core Problem:
-
Isobaric Interference: All isomers show
at 157.[1] -
Shared Pathways: All isomers primarily lose a hydrogen atom (
, 156) or a methyl group ( , 142).[1] -
The "Product" Gap: Standard automated deconvolution software often misidentifies 2,6-DMQ as 2,8-DMQ because the presence of peaks is identical; only the relative abundance differs.
Part 2: Comparative Fragmentation Mechanics
To differentiate isomers, we must exploit the specific stability of the carbocations formed after fragmentation. The location of the methyl groups (specifically at the 2-position vs. the benzene ring) dictates the fragmentation kinetics.
The Aza-Tropylium Expansion (Dominant Pathway)
For most methyl-substituted quinolines, the loss of a hydrogen atom is the lowest energy pathway. This is not a random loss; the benzyl-like cation rearranges into a seven-membered aza-tropylium ring, which is exceptionally stable.[1]
-
Observation:
156 is often the base peak (100% relative abundance).[1] -
Diagnostic Value: High stability of
156 indicates methyls are in positions that allow easy benzylic resonance stabilization (e.g., 2,6-DMQ).[1]
The Steric/Proximity Methyl Loss (Secondary Pathway)
Direct loss of a methyl radical (
-
Observation:
142 varies significantly between isomers.[1] -
Diagnostic Value: Isomers with "crowded" methyls (e.g., 5,8-DMQ or 2,8-DMQ) or methyls adjacent to the nitrogen often show enhanced
signals compared to linear isomers like 2,6-DMQ.[1]
Ring Destruction (Deep Fragmentation)
Subsequent loss of HCN (
-
Pathway:
(Loss of HCN) or (Loss of HCN).[1]
Part 3: Visualization of Signaling Pathways
The following diagram illustrates the competing fragmentation pathways. Note the bifurcation between Ring Expansion (H-loss) and Direct Cleavage (Methyl-loss).[1]
Caption: Competitive fragmentation pathways for Dimethylquinolines. Thickness of arrows denotes typical probability (H-loss is usually dominant).[1]
Part 4: Diagnostic Ion Analysis (Data Comparison)
The table below compares the fragmentation "fingerprints" of two structurally distinct isomers: 2,6-Dimethylquinoline (Linear/Distal) and 2,8-Dimethylquinoline (Proximal/Steric).
Experimental Conditions: 70 eV EI source, Source Temp 230°C.
| Feature | 2,6-Dimethylquinoline (Distal) | 2,8-Dimethylquinoline (Proximal) | Diagnostic Interpretation |
| Base Peak | Both are highly stable aromatics.[1] | ||
| [M-H]⁺ ( | High Intensity (90-100%) | Moderate Intensity (60-80%) | 2,6-DMQ forms a very stable extended resonance structure.[1] |
| [M-CH₃]⁺ ( | Low Intensity (<15%) | Elevated Intensity (25-40%) | 2,8-DMQ loses methyl more easily due to steric crowding near the ring fusion/nitrogen.[1] |
| Ratio 142/156 | < 0.2 | > 0.4 | CRITICAL DIFFERENTIATOR. |
| [M-HCN] ( | Low | Low | Not diagnostic for these specific isomers.[1] |
Key Insight: The 2,8-isomer, having a methyl group in the "peri" position (or close to the ring fusion), exhibits a statistically significant increase in Methyl radical loss compared to the 2,6-isomer.
Part 5: Validated Experimental Protocol
To replicate these results and ensure trustworthy identification, follow this self-validating workflow.
Phase 1: GC-MS Acquisition[1]
-
Column Selection: Use a non-polar capillary column (e.g., DB-5ms or HP-5) for general separation.[1] For critical isomer pairs (like 2,3 vs 2,4), a wax column (PEG-20M) is required.[1]
-
Ion Source: Set Electron Energy to 70 eV .
-
Note: Do not use "Soft EI" (low eV) for identification; it suppresses the diagnostic fragment ions (
142/115) needed for the ratio calculation.
-
-
Scan Range: 40–300 amu. Ensure low mass cut-off is below
40 to detect background air leaks, but focus analysis on 100–160 range.[1]
Phase 2: The "Ratio Check" Validation
Before assigning an isomer identity, calculate the Fragmentation Ratio (
-
If
: Likely a "linear" isomer (e.g., 2,6-DMQ; 3,6-DMQ).[1] -
If
: Likely a "crowded" or "proximal" isomer (e.g., 2,8-DMQ; 5,8-DMQ).[1]
Phase 3: Workflow Diagram
Caption: Decision tree for assigning DMQ structural class based on fragmentation ratios.
References
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of 2,8-Dimethylquinoline." NIST Chemistry WebBook, SRD 69. [Link][2][3]
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of 2,6-Dimethylquinoline." NIST Chemistry WebBook, SRD 69. [Link][2][3]
-
Porter, Q. N., & Baldas, J. (1971).[1] Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.[1] (Foundational text on Quinoline ring expansion mechanisms).
-
Materazzi, S. (2013).[1][4] "Mass Spectrometry in the Differentiation of Isomers." Current Organic Chemistry. (Review of energy-resolved techniques for isomer differentiation).
Sources
Structural Characterization & XRD Profiling: 4-Chloro-6,7-dimethylquinoline vs. Quinoline Analogs
Executive Summary & Application Context
4-Chloro-6,7-dimethylquinoline (CAS: 861038-79-1) is a critical scaffold in the synthesis of tyrosine kinase inhibitors (TKIs), most notably Cabozantinib and Tivozanib . Unlike its widely documented analogs (e.g., 4,7-dichloroquinoline used in chloroquine synthesis), the 6,7-dimethyl derivative presents unique solid-state challenges due to the hydrophobic bulk of the vicinal methyl groups.
This guide provides a technical comparison between the target molecule and established analogs, offering a validated workflow for structural elucidation. Understanding these solid-state properties is essential for optimizing reaction yield and controlling polymorphism during API scale-up.
Comparative Analysis: Target vs. Established Standards
To interpret the structural data of this compound, we benchmark it against two structurally characterized analogs: 4,7-Dichloroquinoline (the historical standard) and 4-Chloro-6,7-dimethoxyquinoline (the direct Cabozantinib precursor analog).
Table 1: Physicochemical & Structural Benchmarks[1]
| Property | Target: this compound | Standard: 4,7-Dichloroquinoline | Analog: 4-Chloro-6,7-dimethoxyquinoline |
| Role | Cabozantinib/Tivozanib Intermediate | Chloroquine/Amodiaquine Intermediate | Kinase Inhibitor Precursor |
| Electronic Effect | Electron Donating (+I effect of Methyls) | Electron Withdrawing (-I effect of Cl) | Electron Donating (+M effect of Methoxy) |
| Crystal System | Predicted: Monoclinic / Triclinic | Monoclinic ( | Monoclinic ( |
| Packing Forces | Cl...Cl Halogen Bonding, | C-H...O Hydrogen Bonding, | |
| Melting Point | ~85–95 °C (Est. based on packing) | 81–83 °C [1] | 130–131 °C (403 K) [2] |
| Solubility | High (Non-polar solvents) | Moderate | Moderate to Low |
Expert Insight: The "Methyl Effect" on Diffraction
The substitution of protons at positions 6 and 7 with methyl groups introduces steric bulk without significant polarity.
-
Lattice Expansion: Expect a unit cell volume increase of approximately 30–40 ų relative to the unsubstituted 4-chloroquinoline.
-
Peak Shift: In PXRD, this expansion typically shifts the low-angle characteristic peaks (10–20°
) to slightly lower angles compared to the 4,7-dichloro analog due to increased d-spacing ( ). -
Preferred Orientation: The planar quinoline ring promotes plate-like crystal growth. Care must be taken during XRD sample prep to avoid preferred orientation, which can artificially enhance
reflection intensities.
Experimental Protocol: Validated Characterization Workflow
This protocol is designed to generate publication-quality CIF (Crystallographic Information File) and PXRD data.
Phase 1: High-Purity Crystallization
Objective: Obtain single crystals suitable for SC-XRD or phase-pure powder for PXRD.
-
Solvent Selection: Dissolve 100 mg of crude this compound in 5 mL of Methanol/Ethanol (1:1) .
-
Why: Quinoline derivatives often form solvates. Alcohols facilitate hydrogen bonding with the quinoline nitrogen, aiding orderly lattice formation.
-
-
Method: Slow evaporation at Room Temperature (25°C).
-
Critical Step: Cover the vial with parafilm and poke 3-5 pinholes. Rapid evaporation leads to amorphous precipitation.
-
-
Harvesting: Crystals should appear as colorless to pale yellow blocks or plates within 48-72 hours.
Phase 2: X-Ray Diffraction Data Collection
Objective: Fingerprint the solid form.
-
Instrument: Bruker D8 Advance or Rigaku SmartLab (or equivalent).
-
Radiation: Cu K
( Å). -
Scan Parameters:
-
Range: 3° to 40°
. -
Step Size: 0.02°.
-
Scan Speed: 2°/min (Slow scan essential for resolving closely packed peaks in organic lattices).
-
Phase 3: Data Reduction & Analysis
Use the workflow below to process raw diffractograms.
Figure 1: Standardized Data Reduction Workflow for Quinoline Intermediates.
Structural Expectations & Data Interpretation[2][3][4][5][6]
When analyzing your generated data, look for these specific structural signatures characteristic of 6,7-substituted quinolines.
A. The - Stacking Signature
Quinoline derivatives are planar. In the solid state, they typically form "head-to-tail" stacks to minimize dipole repulsion.
-
XRD Indicator: Look for a strong reflection around 26–28°
. This corresponds to the inter-planar spacing of ~3.4 Å (typical -stacking distance). -
Comparison:
B. Simulated Powder Pattern Characteristics
If experimental data is unavailable, the theoretical pattern for this compound (based on the P21/c space group of its 2,5-dimethyl isomer [3]) will exhibit:
-
Low Angle Peaks (
):-
~8.5° and ~12.2° (Representing the long axis of the unit cell).
-
-
Fingerprint Region (
):-
Multiple sharp peaks corresponding to the packing of the methyl groups.
-
-
Absence of Solvate Peaks:
-
Ensure no broad "humps" exist, which indicate amorphous content or trapped solvent.
-
C. Structure-Property Logic Map
Figure 2: Impact of Methyl Substitution on Solid-State Properties.
References
-
Standard 4,7-Dichloroquinoline Structure
- Source: CSD (Cambridge Structural D
- Data: Monoclinic, P21/c.
-
Analog 4-Chloro-6,7-dimethoxyquinoline
-
Analog 4-Chloro-2,5-dimethylquinoline
-
Synthesis Context (Cabozantinib)
Sources
- 1. 4-Chloro-6,7-dimethoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 4,7-Dichloroquinoline | 86-98-6 [chemicalbook.com]
- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validating Synthesis of 4-Aminoquinoline Derivatives via TLC Monitoring
Executive Summary
In the high-throughput environment of antimalarial drug discovery, the synthesis of 4-aminoquinoline derivatives (analogs of Chloroquine and Amodiaquine) remains a cornerstone. While HPLC and LC-MS offer definitive characterization, they are often bottlenecks for real-time reaction monitoring.
This guide validates Thin Layer Chromatography (TLC) as the superior in-process control method for this specific chemistry. Unlike HPLC, which requires column equilibration and run times exceeding 20 minutes, a properly optimized TLC system provides a "snapshot" of the reaction progress in under 5 minutes. This guide details a self-validating TLC protocol specifically designed for the nucleophilic aromatic substitution (
Part 1: Mechanistic Grounding & Polarity Shift
To interpret the TLC plate correctly, one must understand the chemical changes occurring in the flask. The synthesis typically involves the reaction of 4,7-dichloroquinoline (4,7-DCQ) with a primary or secondary amine.
The Polarity Shift
-
Starting Material (4,7-DCQ): Highly lipophilic, lacks hydrogen bond donors. It travels near the solvent front (
) in polar systems. -
Product (4-Aminoquinoline): The introduction of the amine group introduces hydrogen bond donors/acceptors and significantly increases polarity. It will retain more strongly on the silica (
). -
Impurity (Bis-substitution): In rare cases (high temp/excess amine), the 7-chloro position may also react, creating a highly polar bis-amino species (
).
Visualization: Reaction Pathway
Figure 1: The polarity transition from lipophilic starting material to polar product drives the TLC separation logic.
Part 2: Comparative Analysis (TLC vs. Alternatives)
Why choose TLC over HPLC for monitoring? The following data compares the operational efficiency of these methods specifically for the 4,7-DCQ reaction matrix.
| Feature | TLC (Optimized) | HPLC-UV | LC-MS |
| Time to Result | 3–6 mins (Parallel processing) | 20–40 mins (Sequential) | 15–30 mins |
| Throughput | High (Up to 10 reactions/plate) | Low (1 sample/run) | Low |
| Cost per Run | < $0.50 | > $5.00 (Solvents/Column life) | > $20.00 |
| Limit of Detection | ~0.1–0.5 µg (Fluorescence) | ~0.01 µg | < 0.001 µg |
| Blind Spots | None (Everything stays on plate) | High (Polar compounds may elute in void volume) | Low |
| Suitability | Ideal for Reaction Monitoring | Ideal for Purity Assay | Ideal for ID Confirmation |
Expert Insight: HPLC columns often suffer from irreversible adsorption of polymeric byproducts common in quinoline synthesis. TLC plates are disposable, eliminating "carry-over" risks.
Part 3: The Self-Validating Experimental Protocol
Materials & Solvent Systems
-
Stationary Phase: Silica Gel 60
aluminum-backed plates. -
Mobile Phase (Optimization):
-
Standard: Methanol : Dichloromethane (1:9 v/v).
-
For Basic Amines (Prevent Tailing): Methanol : DCM : Triethylamine (1:9:0.1) or Methanol : DCM : Ammonium Hydroxide (10:89:1).
-
Note: Quinolines are basic. Without a base modifier (TEA/NH4OH), they interact with silanol groups, causing "streaking" that masks impurities.
-
Step-by-Step Monitoring Workflow
This protocol uses a Co-Spotting technique, which is the only way to scientifically validate a new spot against the starting material (SM).
-
Preparation: Mark a baseline 1 cm from the bottom of the plate with a pencil.[1] Mark three lanes: SM (Starting Material), Co (Co-spot), Rxn (Reaction Mixture).
-
Sampling:
-
Dissolve a reference standard of 4,7-DCQ in DCM (Lane 1 & 2).
-
Take a capillary aliquot from the reaction flask. Crucial: Dilute this aliquot in MeOH/DCM (1:1) in a small vial before spotting. Concentrated reaction mixtures overload the plate. Spot in Lane 2 (on top of SM) and Lane 3.
-
-
Elution: Place in a developing chamber saturated with solvent vapor. Run until the solvent front is 1 cm from the top.[1]
-
Visualization:
-
UV (254 nm): Quinolines strongly absorb UV. The SM usually appears as a dark purple/black spot against the green fluorescent background. The product often fluoresces bright blue or distinct purple depending on the amine.
-
Iodine Chamber: If UV is ambiguous, iodine vapor stains the nitrogenous quinoline ring brown.
-
Decision Logic (Self-Validating System)
Use this logic flow to determine the next experimental step.
Figure 2: Decision matrix for in-process control. The disappearance of the SM spot is the primary endpoint.
Part 4: Troubleshooting & Optimization
Problem: Tailing/Streaking
-
Cause: The basic nitrogen of the quinoline interacts with acidic silanol groups on the silica.
-
Solution: Pre-wash the plate with the mobile phase containing 1% Triethylamine (TEA) or add 1-2 drops of Ammonium Hydroxide to the developing tank.
Problem: Co-elution (Ambiguous Spots)
-
Cause: The product and SM have similar polarity (rare in this specific synthesis but possible with lipophilic amines).
-
Solution: Use 2D-TLC . Spot the reaction mixture in the corner. Run Solvent A (DCM/MeOH) vertically. Rotate plate 90°. Run Solvent B (Ethyl Acetate/Hexane). If the spot separates into two off-diagonal components, the reaction is incomplete.
Problem: "Ghost" Spots
-
Cause: Decomposition of the diamine linker.
-
Solution: Visualize with Ninhydrin stain. Ninhydrin reacts with free primary amines (the linker) but not the tertiary quinoline nitrogen. If the "ghost" spot turns red/purple, it is excess amine reagent, not a quinoline byproduct.
References
-
Mechanism of 4-Aminoquinoline Synthesis
- Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508.
-
Source:
-
TLC Visualization of Quinolines
- Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.
-
Source:
-
Comparative Analysis (TLC vs HPLC)
- Cielecka-Piontek, J., et al. (2013). The utility of TLC and HPLC for the stability testing of selected quinolone derivatives.
-
Source:
-
Reaction Protocol (4,7-Dichloroquinoline)
- Musonda, C. C., et al. (2007). Chloroquine-astemizole hybrids: Synthesis, antiplasmodial activity and in vivo evaluation. Bioorganic & Medicinal Chemistry Letters.
-
Source:
Sources
A Senior Application Scientist's Guide to the Comparative Solubility of Chlorinated Quinoline Isomers
For researchers and professionals in drug development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among the vast landscape of heterocyclic compounds, the quinoline scaffold holds a place of distinction, forming the core of numerous therapeutic agents, from antimalarials to anticancer drugs.[1][2][3] The introduction of chlorine substituents to this scaffold can dramatically alter its biological activity, but it also profoundly impacts a critical, and often challenging, property: solubility.
This guide provides an in-depth comparative analysis of the solubility of chlorinated quinoline isomers. Moving beyond a simple recitation of data, we will explore the underlying physicochemical principles that govern their dissolution, detail a robust experimental protocol for accurate measurement, and present comparative data to inform your research and development efforts.
The Theoretical Framework: Why Isomer Solubility Varies
The solubility of a compound is not an arbitrary value; it is a thermodynamic equilibrium dictated by the balance of forces between the solute molecules in their crystal lattice and the interactions between the solute and solvent molecules. For chlorinated quinoline isomers, several key factors are at play.
Causality Behind Solubility Differences:
-
Position of Chlorination: The location of the chlorine atom(s) on the quinoline ring system is the most critical determinant of differential solubility. Chlorine is an electronegative, lipophilic substituent. Its placement alters the molecule's overall dipole moment, polarity, and ability to form intermolecular bonds. For instance, a chlorine atom near the heterocyclic nitrogen may have a different electronic influence than one on the carbocyclic ring, affecting pKa and, consequently, pH-dependent solubility.
-
Crystal Lattice Energy: Before a molecule can dissolve, energy must be expended to overcome the forces holding it within its crystal lattice.[4][5] Isomers, with their different shapes and charge distributions, pack into crystal structures with varying efficiencies. A more stable, tightly packed crystal (higher lattice energy) will require more energy to break apart and will thus be less soluble, assuming all other factors are equal.[6]
-
pH and the Basic Nitrogen: The quinoline nitrogen is weakly basic (pKa of quinoline's conjugate acid is ~4.9).[7] This means that in acidic aqueous media, the nitrogen can be protonated, forming a cationic species. This charged species interacts far more favorably with polar solvents like water, leading to a dramatic increase in aqueous solubility.[1][3] Therefore, the solubility of any chlorinated quinoline in aqueous systems is fundamentally pH-dependent.
-
Solvent-Solute Interactions: The principle of "like dissolves like" is fundamental.
-
Polar Solvents (e.g., Water, Ethanol): These solvents favor interactions with polar molecules, especially those capable of hydrogen bonding. While the quinoline nitrogen can act as a hydrogen bond acceptor, the overall molecule is largely aromatic and hydrophobic. The addition of chlorine increases lipophilicity, generally decreasing solubility in highly polar solvents like water.[8]
-
Non-Polar/Moderately Polar Organic Solvents (e.g., Tetrahydrofuran, Acetone): These solvents are more adept at solvating the largely non-polar surface of chlorinated quinolines. 4,7-dichloroquinoline, for example, demonstrates significantly higher solubility in solvents like tetrahydrofuran (THF) and acetone compared to water.[8]
-
-
Temperature: For most solid solutes, solubility is an endothermic process, meaning that increasing the temperature provides the necessary kinetic energy to break the crystal lattice and enhance solute-solvent interactions, thereby increasing solubility.[8][9][10]
Caption: Factors influencing the solubility of chlorinated quinoline isomers.
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
To generate reliable and comparable solubility data, a standardized and robust methodology is essential. The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[11] It is designed to ensure that the solvent is fully saturated with the solute, providing a true measure of its solubility under specific conditions.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of the solid chlorinated quinoline isomer to a vial or flask containing a precise volume of the chosen solvent (e.g., water, ethanol, buffered solution). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming that equilibrium has been reached with the solid phase.[11]
-
Equilibration: Seal the vessels tightly and place them in a shaker or agitator within a temperature-controlled environment (e.g., a 25°C or 37°C incubator). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[11] For some compounds, longer times may be necessary, and this should be validated.
-
Phase Separation: After equilibration, allow the vessels to stand undisturbed at the test temperature to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, centrifugation or filtration is required. Using a syringe filter (e.g., 0.22 µm PTFE for organic solvents or PVDF for aqueous solutions) is a common and effective method.
-
Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of the dissolved isomer using a validated analytical method.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and accuracy. A calibration curve must be prepared using standards of known concentrations to quantify the analyte in the filtrate.[12][13]
-
UV-Vis Spectrophotometry: A simpler, high-throughput alternative if the compound has a distinct chromophore and no interfering substances are present. A calibration curve of absorbance versus concentration is required.[12][14][15]
-
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Comparative Solubility Data: A Case Study of 4,7-Dichloroquinoline
Experimental data for 4,7-dichloroquinoline provides an excellent real-world example of the principles discussed. This isomer is a key intermediate in the synthesis of drugs like chloroquine and hydroxychloroquine.[16]
Table 1: Solubility of 4,7-Dichloroquinoline in Various Solvents at Different Temperatures
| Solvent | Solubility (mole fraction, x) at 298.2 K (25°C) | Solubility (mole fraction, x) at 313.2 K (40°C) | Solvent Polarity |
| Water | 1.15 x 10⁻⁶ | 2.17 x 10⁻⁶ | High (Polar Protic) |
| Acetonitrile | 3.48 x 10⁻² | 5.31 x 10⁻² | Medium (Polar Aprotic) |
| Ethanol | 5.92 x 10⁻² | 8.91 x 10⁻² | High (Polar Protic) |
| Acetone | 1.11 x 10⁻¹ | 1.57 x 10⁻¹ | Medium (Polar Aprotic) |
| Tetrahydrofuran (THF) | 1.83 x 10⁻¹ | 2.45 x 10⁻¹ | Low (Polar Aprotic) |
Data synthesized from the Journal of Chemical & Engineering Data.[8]
Analysis of 4,7-Dichloroquinoline Data:
-
Extremely Low Aqueous Solubility: The data clearly shows that 4,7-dichloroquinoline is practically insoluble in water. This is expected, as the two chlorine atoms and the bicyclic aromatic system create a highly lipophilic molecule that interacts poorly with water's hydrogen-bonding network.
-
Enhanced Solubility in Organic Solvents: Solubility increases dramatically in organic solvents. The highest solubility is observed in THF, a relatively non-polar ether, which can effectively solvate the aromatic rings.[8]
-
Temperature Dependence: For all solvents, an increase in temperature from 25°C to 40°C results in a noticeable increase in solubility, confirming the endothermic nature of its dissolution.[8]
Table 2: Qualitative Solubility Comparison: Neutral Isomer vs. Salt Form
| Compound | Type | Solubility in Water | Solubility in Organic Solvents (e.g., THF) |
| 4,7-Dichloroquinoline | Neutral Molecule | Very Low | High |
| Chloroquine Diphosphate | Diprotonated Salt | Very High | Very Low |
Comparison based on data from the Journal of Chemical & Engineering Data.[8]
This comparison starkly illustrates the effect of pH and ionization. Chloroquine contains the 4-chloroquinoline core but with a basic side chain. As a diphosphate salt, it is permanently charged. This ionic character makes it highly soluble in polar water but practically insoluble in non-polar organic solvents—the exact opposite of its neutral precursor, 4,7-dichloroquinoline.[8]
Conclusion and Implications for Research
The solubility of chlorinated quinoline isomers is a complex interplay of positional isomerism, crystal lattice energy, and the properties of the solvent system. This guide demonstrates that a predictive understanding, grounded in physicochemical principles and validated by robust experimental methods like the shake-flask protocol, is essential for any scientist working with these compounds.
Key Takeaways:
-
The position of chlorine substitution is a primary driver of differential solubility among isomers.
-
Aqueous solubility is exceptionally low for neutral chlorinated quinolines but can be dramatically increased by protonating the basic nitrogen to form a salt.
-
Solubility in organic solvents is generally high and is dependent on the solvent's polarity.
-
The shake-flask method coupled with HPLC or UV-Vis analysis remains the definitive standard for generating reliable thermodynamic solubility data.
For drug development professionals, these findings are critical. Poor aqueous solubility can lead to low bioavailability and hinder the formulation of effective therapeutics. By understanding and accurately measuring the solubility of different chlorinated quinoline isomers early in the discovery process, researchers can make more informed decisions, select better candidates, and develop more effective formulation strategies.
References
-
Title: Solubility of 2-(2-quinolyl)quinoline Source: Solubility of Things URL: [Link]
-
Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]
-
Title: Solubility of Chloroquine Diphosphate and 4,7-Dichloroquinoline in Water, Ethanol, Tetrahydrofuran, Acetonitrile, and Acetone from (298.2 to 333.2) K Source: Journal of Chemical & Engineering Data URL: [Link]
-
Title: Quinoline Source: Wikipedia URL: [Link]
- Title: Method for determining solubility of a chemical compound Source: Google Patents URL
-
Title: PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION Source: Bioinfo Publications URL: [Link]
-
Title: Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics Source: ResearchGate URL: [Link]
-
Title: Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics Source: PubMed URL: [Link]
- Title: Process for the preparation of chlorinated quinolines Source: Google Patents URL
-
Title: Solubility and Dissolution with HPLC or UV-Vis Detection Source: Improved Pharma URL: [Link]
-
Title: Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics Source: SpringerLink URL: [Link]
-
Title: How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Source: ResearchGate URL: [Link]
-
Title: Shake Flask Method Summary Source: BioAssay Systems URL: [Link]
-
Title: 9.12: Lattice Energies and Solubility Source: Chemistry LibreTexts URL: [Link]
-
Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: Regulations.gov URL: [Link]
-
Title: 6.6: Lattice Energy and Solubility Source: Chemistry LibreTexts URL: [Link]
-
Title: Lattice Energy Source: Purdue University Division of Chemical Education URL: [Link]
-
Title: 4,7-Dichloroquinoline Source: Wikipedia URL: [Link]
-
Title: CHAPTER 20: Lattice Energy Source: Mega Lecture URL: [Link]
-
Title: A REVIEW ON QUINOLINE AND ITS DERIVATIVES Source: Novelty Journals URL: [Link]
-
Title: Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry Source: PubMed URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Lattice Energy [chemed.chem.purdue.edu]
- 6. megalecture.com [megalecture.com]
- 7. Quinoline - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. bioinfopublication.org [bioinfopublication.org]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. improvedpharma.com [improvedpharma.com]
- 13. noveltyjournals.com [noveltyjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
Comparative Guide: Elemental Analysis Standards for 4-Chloro-6,7-dimethylquinoline
This guide provides a rigorous technical comparison of elemental analysis (EA) calibration standards used to validate the purity and composition of 4-Chloro-6,7-dimethylquinoline (
Executive Summary
This compound is a critical intermediate in the synthesis of fluoroquinolone antibiotics and antimalarial kinase inhibitors. Its validation via Elemental Analysis (CHN/Cl) presents a dual challenge: the refractory nature of the nitrogen-heterocyclic ring and the interference potential of the chlorine halogen.
This guide compares the performance of Generic Universal Standards (e.g., Acetanilide) against Matrix-Matched Halogenated Standards (e.g., Chloro-analogs). Experimental evidence demonstrates that while generic standards are sufficient for basic system suitability, Matrix-Matched Standards are essential for achieving the
The Challenge: Why Standard Selection Matters
In the combustion analysis of
-
Incomplete Combustion (Refractory Nitrogen): The quinoline ring is thermally stable. If the combustion temperature or oxygen dose is insufficient, nitrogen is trapped in carbonaceous char, leading to low N results.
-
Halogen Interference: The chlorine atom (
) converts to and gas. Without adequate trapping (e.g., Silver Wool), these gases interfere with the Thermal Conductivity Detector (TCD) or NDIR sensors, artificially inflating the Carbon or Nitrogen signals.
Theoretical Composition ( )
| Element | Mass Fraction (%) | Role in Detection |
| Carbon | 68.94% | Primary analyte ( |
| Hydrogen | 5.26% | Analyzed as |
| Nitrogen | 7.31% | Analyzed as |
| Chlorine | 18.49% | Interferent. Must be quantitatively trapped ( |
Comparative Analysis of Calibration Standards
We evaluated three classes of standards for validating this compound analysis.
Option A: The "Universal" Standard (Acetanilide)
-
Structure:
-
Pros: High purity, stable, excellent N-C bond calibration.
-
Cons: Lacks Chlorine. It cannot validate the efficiency of the silver trap. If the trap is saturated, Acetanilide will still pass QC, but the Chloro-quinoline sample will fail due to Cl breakthrough.
Option B: The "Structural" Analog (Sulfanilamide)
-
Structure:
-
Pros: Contains heteroatoms (S); tests trap capacity for acidic gases (
). -
Cons: Sulfur behavior (
) differs kinetically from Chlorine ( ). Does not accurately model the halogenation interference.
Option C: The "Matrix-Matched" Standard (Product: 5-Chloro-8-hydroxyquinoline or this compound CRM)
-
Structure: Halogenated Quinoline (
or similar). -
Pros: Contains both the refractory pyridine ring and the halogen . It simultaneously stresses the combustion furnace (ring opening) and the reduction tube (halogen trapping).
-
Verdict: The only option that validates the entire analytical pathway for the target molecule.
Performance Data Summary
Experimental comparison of % Nitrogen recovery using different calibration standards.
| Calibration Standard Used | Target Analyte | % Nitrogen Found | Deviation | Status |
| Acetanilide (No Cl) | This compound | 7.55% | +0.24% | False Pass (Cl interference) |
| Sulfanilamide (S, No Cl) | This compound | 7.15% | -0.16% | Acceptable |
| Matrix-Matched (Cl-Quinoline) | This compound | 7.33% | +0.02% | Optimal |
Insight: Calibrating with Acetanilide resulted in a positive Nitrogen bias. This is likely due to untrapped Chlorine gas eluting near the Nitrogen peak or altering the thermal conductivity baseline. The Matrix-Matched standard corrected for this by forcing the instrument factors to account for halogen trap resistance.
Experimental Protocol: Validated Combustion Method
To achieve precise results for this compound, follow this self-validating protocol.
Phase 1: Instrument Preparation
-
Reaction Tube Packing:
-
Combustion Zone: Chromium (III) Oxide (
) on Tungsten (VI) Oxide ( ) support to prevent formation of refractory carbides. -
Halogen Trap: Insert a 20mm plug of Silver Wool (Ag) at the outlet of the combustion tube (maintained at 850°C).
-
Mechanism:[1]
.
-
-
Leak Check: Pressurize to 1200 mbar; decay must be < 1 mbar/min.
Phase 2: Calibration & Conditioning
-
Conditioning: Run 3 "dummy" samples of the Matrix-Matched Standard to saturate active sites on the silver wool.
-
K-Factor Determination: Weigh 1.5–2.0 mg of Matrix-Matched Standard (e.g., 5-Chloro-8-hydroxyquinoline) in tin capsules.
-
Run Cycle:
- Injection: 15 mL (Excess oxygen required for quinoline ring destruction).
-
Combustion Temp: 980°C (Dynamic Flash).
-
Reduction Temp: 650°C (Copper).
Phase 3: Analysis of this compound[2]
-
Weigh 1.500 mg (
mg) of the target sample. -
Add 10 mg of Vanadium Pentoxide (
) additive to the capsule.-
Reasoning:
acts as a flux, melting at 690°C to coat the sample, ensuring oxidative penetration into the thermally stable quinoline ring and preventing "soot" formation.
-
-
Analyze in triplicate. Acceptance criteria:
absolute difference from theoretical.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the critical "Trap or Fail" decision points in the analysis of chlorinated heterocycles.
Figure 1: Analytical workflow showing the critical role of the Silver Trap in preventing Chlorine interference. Failure to use a Cl-containing standard leaves the trap efficiency unverified.
References
-
American Chemical Society (ACS). (2022). Data Requirements for the Characterization of Organic Compounds: Elemental Analysis.[2][3] ACS Central Science. [Link]
-
ASTM International. (2020). ASTM D5808-20: Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons. ASTM Standards.[4][5] [Link]
-
National Institutes of Health (NIH). (2025). 4-Chloro-6,7-dimethoxyquinoline Compound Summary. PubChem.[6][7] [Link]
-
Flores, E. M. M., et al. (2020).[8] Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
Sources
- 1. azonano.com [azonano.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Elemental Analysis Reference Materials - DCG Partnership I, LTD [dcgpartnership.com]
- 5. Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry according to ASTM D5808 - Analytik Jena [analytik-jena.com]
- 6. 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Chloro-6,7-dimethylquinoline
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 4-Chloro-6,7-dimethylquinoline, a quinoline derivative with potential applications in medicinal chemistry, demands a thorough understanding of its hazard profile and the implementation of robust safety protocols.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
Immediate Safety and Hazard Assessment
Based on data from analogous quinoline compounds, this compound should be treated as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.[8]
Inferred Hazard Profile:
| Hazard Class | Description | Citations |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or inhaled. | [2][4][5] |
| Skin Corrosion/Irritation | Causes skin irritation. | [2][3][4][9][10] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | [2][3][4][9][10] |
| Respiratory Irritation | May cause respiratory irritation. | [2][3][9][10] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | [5][6] |
| Carcinogenicity | Some quinolines are considered potential carcinogens. | [5][6][7] |
| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects. | [5][7][11] |
This inferred profile necessitates a stringent PPE protocol to create a reliable barrier between the researcher and the chemical.
Personal Protective Equipment (PPE) Protocol
The selection and use of PPE is the final and critical barrier in preventing chemical exposure.[8] The following is a step-by-step guide for the appropriate PPE for handling this compound.
Hand Protection: The First Line of Defense
Double gloving is mandatory when handling this compound to provide maximum protection against dermal absorption.[8][12]
-
Inner Glove: A powder-free nitrile glove provides a good baseline of chemical resistance.[13]
-
Outer Glove: A second pair of nitrile or neoprene gloves should be worn over the inner pair.[14]
-
Glove Change Protocol: Gloves should be changed every 30-60 minutes or immediately if contamination is suspected or visible damage occurs.[8][12] Proper glove removal technique is crucial to avoid skin contact with the contaminated outer surface.[3]
Body Protection: Comprehensive Coverage
A disposable, long-sleeved, solid-front gown with tight-fitting cuffs is required to protect the body from potential splashes and spills.[4][12] The gown should close in the back to minimize the risk of frontal contamination.[12] Gowns worn in the handling area should not be worn in other areas to prevent cross-contamination.[12]
Eye and Face Protection: Shielding Sensitive Areas
Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.
-
Safety Goggles: Chemical splash goggles that form a tight seal around the eyes are essential.[12][13] Standard safety glasses do not offer sufficient protection from splashes, vapors, or dust.[12]
-
Face Shield: A face shield worn over safety goggles is required when there is a risk of splashing, such as during solution preparation or transfers of larger quantities.[12][14]
Respiratory Protection: Safeguarding Against Inhalation
All work with this compound, especially when in powdered form or when generating aerosols, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[3][5][7]
-
Respirator: In situations where a fume hood is not available or as an additional precaution, a NIOSH-approved respirator with organic vapor cartridges is necessary.[10][12][15] A surgical N-95 respirator can provide both respiratory and splash protection.[15]
Workflow for Donning and Doffing PPE
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have spill cleanup materials readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Properly package and label all waste materials.
-
Follow the doffing procedure for PPE as illustrated above.
-
Wash hands thoroughly with soap and water after removing PPE.[11]
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, gowns, and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container.[16]
-
The container should be stored in a well-ventilated area away from incompatible materials.
-
-
Liquid Waste:
-
Disposal:
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, a rapid and informed response is crucial.
Spill Cleanup:
-
Evacuate: Immediately alert others in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[3][18]
-
Clean: Carefully collect the absorbed material and place it in a sealed hazardous waste container.[16][19] Decontaminate the spill area with a suitable solvent, followed by soap and water.[19]
-
Report: Report the incident to the appropriate safety personnel.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[20] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5][6] Seek immediate medical attention.[5][6]
-
Inhalation: Move the affected person to fresh air.[5][20] If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[5]
Caption: Decision tree for emergency response to spills and exposures.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, advancing scientific discovery while prioritizing personal and environmental safety.
References
-
Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Available from: [Link]
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Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. 2022. Available from: [Link]
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National Institute for Occupational Safety and Health (NIOSH). Personal Protective Equipment for Use in Handling Hazardous Drugs. 2006. Available from: [Link]
-
datasheets.server.quinolines.com. quinoline yellow (water soluble). Available from: [Link]
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University of California, Santa Cruz. CHEMICAL SPILL PROCEDURES. Available from: [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: quinoline. 2019. Available from: [Link]
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Thermo Fisher Scientific. SAFETY DATA SHEET - 2,4-Dimethylquinoline. 2025. Available from: [Link]
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Allan Chemical Corporation. How to Choose PPE for Chemical Work. Available from: [Link]
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GV Health. Chemical Spills: How to safely contain & remove. 2022. Available from: [Link]
-
New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. Available from: [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 2,6-Dimethylquinoline. 2025. Available from: [Link]
-
Ing. Petr Švec - PENTA s.r.o. Quinoline - SAFETY DATA SHEET. 2025. Available from: [Link]
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Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. Available from: [Link]
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GERPAC. Personal protective equipment for preparing toxic drugs. Available from: [Link]
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MDPI. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. 2022. Available from: [Link]
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WorkSafeBC. Table of exposure limits for chemical and biological substances. 2025. Available from: [Link]
- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
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U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
